Product packaging for Ethyl acetylglycinate(Cat. No.:CAS No. 1906-82-7)

Ethyl acetylglycinate

货号: B031731
CAS 编号: 1906-82-7
分子量: 145.16 g/mol
InChI 键: AMBDTBHJFINMSE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Ethyl acetamidoacetate is a versatile and high-value ester derivative of glycine, extensively employed as a critical building block in organic synthesis and medicinal chemistry research. Its structure, featuring both a protected amino group (acetamido) and an ester moiety, makes it an ideal precursor for the synthesis of complex heterocyclic compounds, including pyrroles, imidazoles, and other nitrogen-containing scaffolds. A primary application of Ethyl acetamidoacetate is in the preparation of peptidomimetics, where it serves as a glycine equivalent to introduce an acetamidoacetate side chain, facilitating the study of protease inhibition and drug candidate optimization. Its mechanism of action in these contexts is as a synthetic intermediate that can undergo condensation reactions, such as the Knorr pyrrole synthesis, and participate in multicomponent reactions to generate diverse chemical libraries for screening. Researchers value this compound for its ability to efficiently incorporate molecular complexity and specific functional groups into target molecules, accelerating the discovery and development of new pharmaceuticals and biologically active compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO3 B031731 Ethyl acetylglycinate CAS No. 1906-82-7

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

ethyl 2-acetamidoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-3-10-6(9)4-7-5(2)8/h3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBDTBHJFINMSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172542
Record name Ethylaceturate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1906-82-7
Record name Ethyl acetamidoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1906-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylaceturate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001906827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylaceturate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl N-acetylglycinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.009
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Ethyl acetylglycinate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical properties, structure, and experimental protocols related to ethyl acetylglycinate. The information is presented to support research, development, and application of this compound in various scientific fields.

Core Chemical Properties

This compound, also known as ethyl 2-acetamidoacetate, is a derivative of the amino acid glycine (B1666218).[1][2] It is commonly encountered as a white to off-white crystalline powder.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative chemical and physical properties of this compound.

Table 1: General Chemical Properties

PropertyValueSource(s)
Molecular FormulaC6H11NO3[1][4][5]
Molecular Weight145.16 g/mol [3][6][4][5]
CAS Number1906-82-7[3][6][4][5]
AppearanceWhite or off-white crystalline powder[1]
Melting Point42-48 °C[1]
47 °C[7][8]
Boiling Point260 °C[1]
143 °C at 15 mmHg[7][8]
Density (estimate)1.2511 g/cm³[1]

Table 2: Structural and Identification Parameters

IdentifierValueSource(s)
IUPAC Nameethyl 2-acetamidoacetate[1]
SynonymsAcetylglycine ethyl ester, Ethyl acetamidoacetate, N-Acetylglycine ethyl ester[1][6][4]
InChIInChI=1S/C6H11NO3/c1-3-10-6(9)4-7-5(2)8/h3-4H2,1-2H3,(H,7,8)[1][6][4]
InChIKeyAMBDTBHJFINMSE-UHFFFAOYSA-N[6][4]
Canonical SMILESCCOC(=O)CNC(=O)C[1]

Chemical Structure

The structure of this compound features an ethyl ester group and an N-acetylated amine group attached to a central glycine backbone.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the N-acetylation of ethyl glycinate (B8599266).

Materials:

Procedure:

  • Prepare a solution of ethyl glycinate by neutralizing ethyl glycinate hydrochloride with a stoichiometric amount of sodium hydroxide in a suitable solvent such as diethyl ether.

  • Separate the ethyl glycinate solution from the aqueous layer.

  • In a separate flask, dissolve the prepared ethyl glycinate in pyridine.

  • While stirring and cooling the solution in an ice bath, slowly add acetic anhydride.[9]

  • After the addition is complete, continue to stir the reaction mixture for one hour at room temperature.[9]

  • Remove the pyridine and any excess reagents by evaporation under reduced pressure using a rotary evaporator to yield crude ethyl N-acetylglycinate.[9]

  • The crude product can be further purified by recrystallization or column chromatography.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

    • Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).

    • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key signals to observe include a triplet for the methyl protons and a quartet for the methylene (B1212753) protons of the ethyl group, a singlet for the acetyl methyl protons, a doublet for the α-methylene protons, and a triplet (or broad singlet) for the amide proton.

  • ¹³C NMR Spectroscopy:

    • Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) in a 5 mm NMR tube.

    • Instrumentation: An NMR spectrometer with a carbon probe.

    • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom in the molecule. Expected signals include those for the two carbons of the ethyl group, the acetyl methyl carbon, the α-methylene carbon, and the two carbonyl carbons (ester and amide).

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Solid Phase (KBr Pellet): Mix a small amount of this compound with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Thin Film: Dissolve the compound in a volatile solvent (e.g., chloroform), cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Obtain the IR spectrum over the range of approximately 4000-400 cm⁻¹. Key characteristic absorption bands to identify include the N-H stretch of the amide, C-H stretches of the alkyl groups, the C=O stretch of the ester, and the C=O stretch of the amide (Amide I band).

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization technique for this type of molecule.[4]

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum. The molecular ion peak (M⁺) corresponding to the molecular weight of the compound should be observed.

    • Analyze the fragmentation pattern to confirm the structure. Expected fragments would arise from the loss of the ethoxy group, the acetyl group, and other characteristic cleavages.

Logical Relationships in Analysis

The following diagram illustrates the workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis Ethyl Glycinate HCl Ethyl Glycinate HCl Neutralization Neutralization Ethyl Glycinate HCl->Neutralization NaOH Ethyl Glycinate Ethyl Glycinate Neutralization->Ethyl Glycinate N-Acetylation N-Acetylation Ethyl Glycinate->N-Acetylation Acetic Anhydride, Pyridine Crude this compound Crude this compound N-Acetylation->Crude this compound Purification Purification Crude this compound->Purification Pure this compound Pure this compound Purification->Pure this compound NMR Spectroscopy NMR Spectroscopy Pure this compound->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Pure this compound->IR Spectroscopy Mass Spectrometry Mass Spectrometry Pure this compound->Mass Spectrometry ¹H NMR ¹H NMR NMR Spectroscopy->¹H NMR Proton Environment ¹³C NMR ¹³C NMR NMR Spectroscopy->¹³C NMR Carbon Skeleton Functional Groups Functional Groups IR Spectroscopy->Functional Groups Vibrational Modes Molecular Weight & Fragmentation Molecular Weight & Fragmentation Mass Spectrometry->Molecular Weight & Fragmentation m/z Structural Confirmation Structural Confirmation ¹H NMR->Structural Confirmation ¹³C NMR->Structural Confirmation Functional Groups->Structural Confirmation Molecular Weight & Fragmentation->Structural Confirmation

Caption: Workflow for synthesis and analysis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl Acetylglycinate

This technical guide provides a comprehensive overview of this compound, a versatile compound with applications in pharmaceutical development and biochemical research. This document outlines its chemical properties, synthesis protocols, and key applications, presenting data in a clear and accessible format for laboratory and research settings.

Core Chemical and Physical Properties

This compound, also known as N-acetylglycine ethyl ester or Ac-Gly-OEt, is an ester derivative of the amino acid glycine (B1666218). Its fundamental properties are summarized below.

PropertyValueReferences
CAS Number 1906-82-7[1][2][][4][5]
Molecular Formula C₆H₁₁NO₃[1][2][]
Molecular Weight 145.16 g/mol [1][5]
Appearance White to off-white crystalline powder[1][2][]
Melting Point 42-48 °C[2][]
Boiling Point 260 °C[][6]
Synonyms Acetyl-glycine ethyl ester, Ac-Gly-OEt, Ethyl 2-(acetylamino)acetate, Ethyl N-acetylglycinate[2][][7][8]

Synthesis of this compound

The synthesis of this compound can be achieved through several laboratory methods. Below are detailed protocols for two common synthetic routes.

2.1. Method 1: Acetylation of Ethyl Glycinate (B8599266)

This protocol involves the acetylation of ethyl glycinate using acetic anhydride (B1165640) in the presence of pyridine.[9]

Experimental Protocol:

  • Prepare a solution of ethyl glycinate. This can be done by treating ethyl glycinate hydrochloride with a base like sodium hydroxide (B78521) in an ether solution.

  • Dissolve the prepared ethyl glycinate in 70 ml of pyridine.

  • While stirring and cooling the solution, slowly add 31 gm of acetic anhydride.

  • After the addition is complete, continue to stir the mixture for one hour at room temperature.

  • Evaporate the solvent to yield ethyl N-acetyl-glycinate.

2.2. Method 2: Esterification of N-Acetylglycine

This method involves the direct esterification of N-acetylglycine with ethanol (B145695), catalyzed by a strongly acidic cation exchange resin.[6]

Experimental Protocol:

  • In a reaction vessel, combine N-acetylglycine and ethanol.

  • Add a strongly acidic styrene (B11656) cation exchange resin to the mixture.

  • Heat the mixture to reflux and maintain under strong stirring for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the cation exchange resin. The resin can be washed with ethanol and reused.

  • Combine the filtrate and the washings.

  • Distill the combined solution to recover the ethanol and concentrate the product to dryness to obtain this compound.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound via the acetylation of ethyl glycinate.

Synthesis Workflow of this compound cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product A Ethyl Glycinate Hydrochloride P1 Preparation of Ethyl Glycinate A->P1 B Sodium Hydroxide B->P1 C Ether C->P1 D Acetic Anhydride P2 Acetylation Reaction D->P2 E Pyridine E->P2 P1->P2 Ethyl Glycinate Solution P3 Purification P2->P3 Crude Product F This compound P3->F

Caption: Synthesis workflow of this compound.

Applications in Research and Development

This compound serves as a key intermediate and building block in several areas of chemical and pharmaceutical research.

  • Pharmaceutical Synthesis: It is utilized as an intermediate in the synthesis of various pharmaceutical compounds.[2] Its structure is particularly useful in the development of drugs targeting metabolic disorders.[2]

  • Biochemical Research: In the field of biochemistry, it is employed in studies concerning amino acid metabolism.[2] It aids researchers in understanding metabolic pathways and the significance of acetylation in biological systems.[2]

  • Peptide Chemistry: As a derivative of glycine, it is a valuable reagent in peptide synthesis and for studying protein structure and function.[2]

  • Cosmetic Formulations: Due to its moisturizing properties, this compound is also used in the formulation of skincare products to improve skin hydration and texture.[2]

While this compound is a derivative of glycine, it is important to note that not all glycine derivatives exhibit the same biological activity. For instance, a study on human dermal fibroblasts indicated that while glycinamide (B1583983) enhanced collagen production, other glycine derivatives, including N-acetylglycine, did not show similar effects.[] This highlights the specificity of molecular structure in determining biological function.

References

Synthesis of Ethyl Acetylglycinate from Glycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of ethyl acetylglycinate, a valuable intermediate in the production of various bioactive molecules, including peptides and pharmaceuticals.[1] The synthesis is a well-established two-step process commencing with the esterification of glycine (B1666218) to form ethyl glycinate (B8599266), followed by the N-acetylation of the resulting ester. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

I. Overall Synthesis Pathway

The conversion of glycine to this compound proceeds through two sequential reactions:

  • Fischer Esterification: Glycine is reacted with ethanol (B145695) in the presence of an acid catalyst to yield ethyl glycinate hydrochloride. This reaction is a classic example of Fischer esterification, a cost-effective and straightforward method for converting carboxylic acids to esters.[2][3]

  • N-Acetylation: The ethyl glycinate is then acetylated on the nitrogen atom using an acetylating agent, typically acetic anhydride (B1165640), to produce the final product, this compound.

The overall transformation can be visualized as follows:

Synthesis_Pathway Glycine Glycine EthylGlycinateHCl Ethyl Glycinate Hydrochloride Glycine->EthylGlycinateHCl Ethanol, HCl (cat.) Fischer Esterification EthylAcetylglycinate This compound EthylGlycinateHCl->EthylAcetylglycinate Acetic Anhydride, Pyridine N-Acetylation

Caption: Overall reaction scheme for the synthesis of this compound from glycine.

II. Step 1: Esterification of Glycine to Ethyl Glycinate Hydrochloride

The first step involves the Fischer esterification of glycine. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4][5] To drive the equilibrium towards the product, an excess of the alcohol (ethanol) is typically used, and a strong acid catalyst, such as hydrogen chloride or thionyl chloride, is employed.[6][7] The use of hydrogen chloride not only catalyzes the reaction but also converts the product into its hydrochloride salt, which often aids in its precipitation and purification.

Experimental Protocol: Fischer Esterification of Glycine

This protocol is adapted from established methods for the synthesis of amino acid esters.[8][9][10]

Materials:

  • Glycine

  • Absolute Ethanol

  • Hydrogen Chloride (gas) or Thionyl Chloride

  • Diethyl ether (for washing, optional)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, suspend glycine in absolute ethanol.

  • Cool the mixture in an ice bath.

  • Slowly bubble dry hydrogen chloride gas through the suspension with stirring, or add thionyl chloride dropwise. The reaction is exothermic.

  • After the addition of the acid catalyst, remove the ice bath and heat the mixture to reflux.

  • Maintain the reflux for a period of 2-6 hours.[10]

  • After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to crystallize the ethyl glycinate hydrochloride.

  • Collect the crystalline product by vacuum filtration and wash with cold absolute ethanol or diethyl ether.

  • Dry the product under vacuum to obtain ethyl glycinate hydrochloride as a white crystalline solid.

Quantitative Data: Esterification of Glycine
ParameterValueReference
Reactants
Glycine to Absolute Ethanol to Hydrogen Chloride (weight ratio)1 : (2.5 - 3) : (0.5 - 0.8)[8]
Glycine to Absolute Ethanol to Thionyl Chloride (molar ratio)1 : (0.5 - 1) : (1 - 4)[10]
Reaction Conditions
Temperature with HCl70-80 °C[8]
Temperature with Thionyl Chloride20-90 °C[10]
Reaction Time2-6 hours[10]
Yield
Product Yield> 94%[8]

III. Step 2: N-Acetylation of Ethyl Glycinate

In the second step, the amino group of ethyl glycinate is acetylated. This is commonly achieved by treating the ethyl glycinate (or its hydrochloride salt after neutralization) with acetic anhydride. Pyridine is often used as a solvent and a base to neutralize the hydrochloric acid if the hydrochloride salt is used as the starting material, and to catalyze the reaction.

Experimental Protocol: N-Acetylation of Ethyl Glycinate

This protocol is based on a reported synthesis of ethyl N-acetyl-glycinate.[11]

Materials:

  • Ethyl Glycinate Hydrochloride

  • Sodium Hydroxide (B78521)

  • Diethyl Ether

  • Pyridine

  • Acetic Anhydride

Procedure:

  • Prepare a solution of ethyl glycinate from its hydrochloride salt by treating it with a stoichiometric amount of sodium hydroxide in an appropriate solvent like ether.

  • Separate the organic layer containing the free ethyl glycinate and dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • In a separate flask, dissolve the dried ethyl glycinate in pyridine.

  • Cool the solution in an ice bath and slowly add acetic anhydride with stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for one hour.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by distillation or recrystallization.

Quantitative Data: N-Acetylation of Ethyl Glycinate
ParameterValueReference
Reactants
Ethyl Glycinate Hydrochloride31 g[11]
Pyridine70 ml[11]
Acetic Anhydride31 g[11]
Reaction Conditions
TemperatureCooling, then room temperature[11]
Reaction Time1 hour[11]
Yield
Product Yield55%[11]

IV. Experimental Workflow and Logic

The following diagram illustrates the logical flow of the experimental procedure, from starting materials to the final purified product.

Experimental_Workflow cluster_esterification Step 1: Fischer Esterification cluster_acetylation Step 2: N-Acetylation Glycine_Ethanol Mix Glycine and Ethanol Acid_Addition Add Acid Catalyst (HCl or SOCl2) Glycine_Ethanol->Acid_Addition Reflux Reflux Reaction Mixture Acid_Addition->Reflux Crystallization_Ester Cool to Crystallize Product Reflux->Crystallization_Ester Filtration_Ester Filter and Wash Product Crystallization_Ester->Filtration_Ester Drying_Ester Dry Ethyl Glycinate HCl Filtration_Ester->Drying_Ester Neutralization Neutralize Ethyl Glycinate HCl Drying_Ester->Neutralization Proceed to Acetylation Dissolution Dissolve in Pyridine Neutralization->Dissolution Acetylation Add Acetic Anhydride Dissolution->Acetylation Stirring Stir at Room Temperature Acetylation->Stirring Evaporation Evaporate Solvent Stirring->Evaporation Purification Purify this compound Evaporation->Purification

Caption: Flowchart of the experimental workflow for the synthesis of this compound.

V. Conclusion

The synthesis of this compound from glycine is a robust and well-documented process that is accessible in a standard laboratory setting. By following the detailed protocols and considering the quantitative data provided, researchers can reliably produce this important chemical intermediate for a variety of applications in drug development and biochemical research. Careful control of reaction conditions is crucial for achieving high yields and purity.

References

Spectroscopic Analysis of Ethyl Acetylglycinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl acetylglycinate, also known as ethyl N-acetylglycinate or ethyl acetamidoacetate, is a derivative of the amino acid glycine. Its chemical formula is C6H11NO3 with a molecular weight of approximately 145.16 g/mol .[1] As a key building block in organic synthesis, particularly in the preparation of more complex molecules and potential pharmaceutical agents, a thorough understanding of its structural features is paramount. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development. The document outlines the key spectroscopic data in structured tables, details the experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.

Data Presentation

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.0-6.5Broad Singlet1HN-H
4.21Quartet2HO-CH₂ -CH₃
3.98Doublet2HN-CH₂ -C=O
2.04Singlet3HCH₃ -C=O
1.28Triplet3HO-CH₂-CH₃

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS). Actual chemical shifts can vary slightly depending on concentration and exact experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
170.3C =O (Ester)
169.8C =O (Amide)
61.5O-C H₂-CH₃
42.2N-C H₂-C=O
23.0C H₃-C=O
14.2O-CH₂-C H₃

Note: These are typical chemical shift values and can be influenced by the solvent and other experimental parameters.[2]

Table 3: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3300Strong, BroadN-H Stretch (Amide)
2980-2850MediumC-H Stretch (Aliphatic)
~1740StrongC=O Stretch (Ester)
~1650StrongC=O Stretch (Amide I)
~1550StrongN-H Bend (Amide II)
~1200StrongC-O Stretch (Ester)

Note: The IR spectrum of a compound provides information about the functional groups present.[3]

Table 4: Mass Spectrometry (MS) Data for this compound (Electron Ionization)

m/zRelative Intensity (%)Proposed Fragment
145Moderate[M]⁺ (Molecular Ion)
102High[M - C₂H₅O]⁺ or [M - CH₃CO]⁺
88High[M - C₂H₅O₂]⁺
74Moderate[CH₂=C(OH)NHCH₃]⁺
43High (Base Peak)[CH₃CO]⁺

Note: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[4] The molecular ion peak may be of low abundance or absent in electron ionization mass spectra.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[6]

  • Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is necessary to avoid large solvent signals in the ¹H NMR spectrum.

  • Filtration and Transfer : Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. The final height of the solution in the tube should be about 4-5 cm.

  • Instrument Setup : Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field homogeneity is optimized (shimming) to ensure high resolution.

  • Data Acquisition :

    • ¹H NMR : A standard one-dimensional proton experiment is typically run first. Key parameters to set include the number of scans, the relaxation delay, and the acquisition time. For quantitative results, a longer relaxation delay (at least 5 times the longest T1 relaxation time) is necessary.[7]

    • ¹³C NMR : A proton-decoupled ¹³C experiment is standard. This provides a spectrum with single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing : The raw data (Free Induction Decay, FID) is processed using a Fourier transform to generate the frequency-domain spectrum. This is followed by phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1]

  • Sample Preparation (Thin Solid Film Method) :

    • Place a small amount (a few milligrams) of solid this compound into a small vial.

    • Add a few drops of a volatile solvent, such as methylene (B1212753) chloride or acetone, to dissolve the solid completely.

    • Using a pipette, place a drop of this solution onto the surface of a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, which will leave a thin film of the compound on the plate.

  • Data Acquisition :

    • Place the salt plate into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty salt plate (if necessary, depending on the instrument's setup).

    • Acquire the spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis : The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber (in cm⁻¹). The characteristic absorption bands are then correlated with specific functional groups.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition.[8]

  • Sample Preparation :

    • Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol (B129727) or acetonitrile. The concentration should be in the range of µg/mL to ng/mL, depending on the instrument's sensitivity.

    • It is crucial to ensure the sample is clean to avoid contamination and ion suppression.[9]

  • Sample Introduction : The sample can be introduced into the mass spectrometer in several ways. For a pure compound, direct infusion via a syringe pump is a common method. Alternatively, the sample can be introduced through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization : The molecules must be ionized before they can be analyzed. Electron Ionization (EI) is a common technique used with GC-MS, which often causes extensive fragmentation. "Soft" ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), are typically used with LC-MS and often result in a more abundant molecular ion peak.[10]

  • Mass Analysis : The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).

  • Data Analysis : The mass spectrum is a plot of relative ion intensity versus m/z. The peak with the highest m/z value often corresponds to the molecular ion, from which the molecular weight can be determined. The fragmentation pattern provides structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Processing & Analysis cluster_interp Interpretation & Elucidation Sample Purified Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film on Salt Plate Sample->Prep_IR Prep_MS Prepare Dilute Solution in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Data_NMR ¹H & ¹³C NMR Spectra (Chemical Shifts, Couplings) Acq_NMR->Data_NMR Data_IR IR Spectrum (Functional Groups) Acq_IR->Data_IR Data_MS Mass Spectrum (Molecular Weight, Fragmentation) Acq_MS->Data_MS Structure Proposed Structure Data_NMR->Structure Data_IR->Structure Data_MS->Structure Confirmation Structure Confirmation Structure->Confirmation Consistency Check

References

An In-depth Technical Guide to the Physical Properties of Ethyl Acetylglycinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physical properties of Ethyl acetylglycinate (CAS No: 1906-82-7), a versatile intermediate compound utilized in pharmaceutical and peptide synthesis.[1][2] The document emphasizes its melting and boiling points, presenting a compilation of reported values and outlining the general experimental principles for their determination.

Core Physical Properties

This compound, also known as N-Acetylglycine ethyl ester or ethyl 2-acetamidoacetate, is a derivative of the amino acid glycine.[][4][5][6] At room temperature, it exists as a white to off-white crystalline powder.[2][][7]

Quantitative Data Summary

The melting and boiling points of this compound have been reported across various sources. These values are summarized in the table below for ease of comparison. It is important to note that boiling points are highly dependent on pressure.

Physical PropertyReported Value(s)Conditions
Melting Point 42 - 50 °CNot Applicable
Boiling Point 260 °Cat 712 mmHg (94.9 kPa)[1]
143 °Cat 15 mmHg[5][8]

Detailed Reported Ranges for Melting Point:

  • 42-48 °C[2][][7]

  • 43-46 °C[1]

  • 46.0 to 50.0 °C

  • 47 °C[5][8]

Experimental Methodologies

While the provided literature cites the physical property values, detailed experimental protocols for these specific measurements are not available. However, the determination of melting and boiling points for a crystalline solid like this compound typically follows standard, well-established laboratory procedures.

Melting Point Determination: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a crystalline compound, this is typically observed as a narrow temperature range. A common laboratory method is using a melting point apparatus where a small sample of the crystalline powder is packed into a capillary tube and heated slowly. The temperatures at which the substance begins to melt and completely liquefies are recorded to define the melting point range.

Boiling Point Determination: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. Since this property is pressure-dependent, it is crucial to report the pressure at which the boiling point was measured. The significant difference between the reported boiling points (260 °C vs. 143 °C) is due to the vast difference in the pressures at which they were measured (712 mmHg vs. 15 mmHg).[1][5][8] Standard methods involve heating the liquid in a distillation apparatus and measuring the temperature of the vapor that is in equilibrium with the boiling liquid, while the pressure is monitored with a manometer.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for determining and reporting the key physical properties of a chemical compound like this compound.

G cluster_0 Compound Analysis cluster_1 Experimental Determination cluster_2 Observation & Data Recording cluster_3 Final Reported Data A Compound of Interest (this compound) B Melting Point Determination A->B C Boiling Point Determination A->C D Observe Solid to Liquid Transition B->D E Observe Liquid to Gas Transition at Known Pressure C->E F Reported Melting Point Range (°C) D->F G Reported Boiling Point (°C) at Pressure (mmHg) E->G

Caption: Logical workflow for physical property determination.

References

An In-depth Technical Guide to the Solubility of Ethyl Acetylglycinate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of ethyl acetylglycinate (also known as N-acetylglycine ethyl ester). A thorough review of scientific literature and chemical databases indicates a significant lack of publicly available quantitative solubility data for this specific compound in organic solvents. Consequently, this document provides a comprehensive, generalized experimental protocol for determining its solubility, a critical parameter in preclinical research and formulation development. Furthermore, this guide outlines the key physicochemical properties of this compound and presents a standardized workflow for solubility assessment in a visual format.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of a compound is essential for predicting its solubility behavior and for the development of appropriate analytical methods. Below is a summary of the known properties of this compound.

PropertyValue
CAS Number 1906-82-7
Molecular Formula C₆H₁₁NO₃
Molecular Weight 145.16 g/mol
Appearance White shiny crystalline powder
Melting Point 46-50 °C
Boiling Point 143 °C at 15 mmHg

Experimental Protocol for Solubility Determination

The following detailed methodology describes the experimental determination of this compound solubility. This protocol is based on the widely accepted shake-flask method, which is considered the gold standard for measuring equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials and Equipment:

  • This compound (high purity)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.) of analytical grade

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. A visual excess of solid should be present to ensure saturation.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation during the experiment.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).

    • Shake the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be empirically determined by taking measurements at various time points until the concentration of the solute in the solution remains constant.

  • Sample Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

    • Centrifuge the vials to facilitate the separation of the undissolved solid from the supernatant.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any residual solid particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method (e.g., HPLC).

    • Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

  • Data Analysis:

    • Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, µg/mL, or mol/L.

    • It is recommended to perform the experiment in triplicate to ensure the reproducibility and reliability of the results.

Data Presentation

The quantitative solubility data obtained from the experimental protocol should be organized into a clear and structured table to facilitate easy comparison between different solvents and conditions.

Table 1: Solubility of this compound in Various Organic Solvents at a Specified Temperature

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
[e.g., Methanol][e.g., 25]
[e.g., Ethanol][e.g., 25]
[e.g., Acetone][e.g., 25]
[e.g., Ethyl Acetate][e.g., 25]
[e.g., Dichloromethane][e.g., 25]
......

Mandatory Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_equilibration Equilibration cluster_separation Sample Separation cluster_quantification Quantification cluster_analysis Data Analysis A Add excess this compound to vial B Add known volume of organic solvent A->B C Cap vial securely B->C D Place in constant temperature shaker C->D Start Equilibration E Shake for 24-72 hours D->E F Centrifuge to pellet excess solid E->F Proceed to Separation G Withdraw supernatant F->G H Filter supernatant (0.22 µm) G->H I Dilute filtered solution H->I Prepare for Analysis J Analyze by validated method (e.g., HPLC) I->J K Calculate concentration from calibration curve J->K L Calculate solubility (mg/mL or mol/L) K->L Final Calculation M Repeat in triplicate L->M

Caption: Experimental workflow for solubility determination.

The Pivotal Role of Ethyl Acetylglycinate in the Synthesis of Unnatural Amino Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl acetylglycinate, a readily accessible derivative of the simplest amino acid, glycine (B1666218), serves as a cornerstone in the synthesis of non-proteinogenic or "unnatural" amino acids. These novel building blocks are of paramount importance in modern drug discovery and chemical biology, offering the potential to enhance the therapeutic properties of peptides and other bioactive molecules. This technical guide provides an in-depth exploration of the utility of this compound as a glycine enolate equivalent, with a particular focus on its application in photoalkylation reactions for the construction of diverse unnatural amino acids. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate the practical application of these methodologies in a research and development setting.

Core Application: Photoalkylation for Unnatural Amino Acid Synthesis

A seminal and enduring method for the utilization of this compound in unnatural amino acid synthesis is through a photoalkylation reaction. This approach, first reported by Elad and Sinnreich in 1965, leverages the principles of radical chemistry to forge new carbon-carbon bonds at the α-position of the glycine backbone. The reaction is particularly notable for its use of readily available starting materials and its capacity to introduce a variety of side chains.

Reaction Principle

The photoalkylation of this compound proceeds via a radical-mediated addition to alkenes or other suitable radical acceptors. In a typical procedure, a solution of this compound and an excess of a terminal olefin or toluene (B28343) is irradiated with ultraviolet light in the presence of a photosensitizer, most commonly acetone. The acetone, upon absorbing UV radiation, is excited to its triplet state and initiates a radical chain reaction by abstracting a hydrogen atom from the α-carbon of the this compound. The resulting glycine-derived radical then adds to the alkene, leading to the formation of a new, more complex amino acid derivative.

dot

Caption: Mechanism of acetone-sensitized photoalkylation of this compound.

Quantitative Data Summary

The photoalkylation of this compound has been successfully applied to a range of terminal olefins and toluene, yielding the corresponding unnatural amino acid derivatives. The yields, while modest, demonstrate the viability of this approach for accessing novel structures.

Alkene/AreneUnnatural Amino Acid Derivative SynthesizedYield (%)
But-1-eneDL-Norleucine derivative10-12
IsobuteneDL-Leucine derivative10-12
Hex-1-eneDL-2-Amino-octanoic acid derivative10-12
Oct-1-eneDL-2-Amino-decanoic acid derivative10-12
TolueneDL-Phenylalanine derivative3-4

Experimental Protocols

The following protocols are based on the original work by Elad and Sinnreich and represent a foundational methodology for the photoalkylation of this compound. Modern adaptations may employ different light sources and purification techniques.

General Procedure for Photoalkylation with Terminal Olefins

Materials:

  • This compound (0.7 mole)

  • Terminal olefin (e.g., hex-1-ene) (0.1 mole)

  • t-Butyl alcohol

  • Acetone

  • Hanovia type S 200 W high-pressure quartz mercury-vapor lamp (or equivalent)

Procedure:

  • A solution of the terminal olefin (0.1 mole) and this compound (0.7 mole) is prepared in t-butyl alcohol in the presence of acetone.

  • The solution is placed in a suitable quartz reaction vessel.

  • The reaction mixture is irradiated with a high-pressure quartz mercury-vapor lamp at room temperature. The irradiation time will vary depending on the specific olefin and the intensity of the light source. Monitoring the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) is recommended.

  • Upon completion of the reaction, the solvent and excess reactants are removed under reduced pressure.

  • The resulting crude product is purified by appropriate methods, such as distillation or column chromatography, to yield the ethyl N-acetyl-α-amino acid derivative.

  • The identity and purity of the product are confirmed by analytical techniques, including melting point determination, infrared (IR) spectroscopy, and comparison with authentic samples.

Procedure for Photoalkylation with Toluene

Materials:

  • This compound

  • Toluene

  • Acetone

  • Hanovia type S 200 W high-pressure quartz mercury-vapor lamp (or equivalent)

Procedure:

  • A solution of this compound and toluene is prepared in acetone.

  • The solution is irradiated in a quartz vessel with a high-pressure mercury-vapor lamp at room temperature.

  • Work-up and purification are performed as described in the general procedure for terminal olefins to isolate DL-N-acetylphenylalanine ethyl ester.

Logical Workflow for Unnatural Amino Acid Synthesis via Photoalkylation

dot

Unnatural_Amino_Acid_Synthesis_Workflow Start Start: Select Alkene/Arene Side Chain Reactants Prepare Solution: - this compound - Alkene/Arene - Acetone (Photosensitizer) - t-Butyl Alcohol (Solvent) Start->Reactants Irradiation Photochemical Reaction: - Irradiate with UV Light Source - Room Temperature Reactants->Irradiation Workup Reaction Work-up: - Remove Solvents and Excess Reactants Irradiation->Workup Purification Purification: - Distillation or Column Chromatography Workup->Purification Analysis Product Analysis: - Spectroscopy (IR, NMR) - Melting Point - Chromatography Purification->Analysis FinalProduct Final Product: DL-Unnatural Amino Acid Derivative Analysis->FinalProduct

Caption: Workflow for synthesizing unnatural amino acids using this compound.

Concluding Remarks

This compound remains a valuable and cost-effective starting material for the synthesis of unnatural amino acids. The photoalkylation methodology, while established, offers a straightforward entry into a variety of novel amino acid structures. For researchers in drug development, the ability to readily synthesize derivatives of norleucine, leucine, and phenylalanine, as well as longer-chain amino acids, provides a powerful tool for probing structure-activity relationships and designing next-generation therapeutics. While the yields of the original photochemical method are moderate, modern advancements in photoredox catalysis and flow chemistry may offer avenues for optimizing and expanding the scope of this versatile transformation. Further exploration into diastereoselective and enantioselective variants of this radical-based approach could significantly enhance its utility in the asymmetric synthesis of chiral unnatural amino acids.

A Technical Guide to High-Purity Ethyl Acetylglycinate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth overview of the commercial landscape, synthesis, purification, and analytical characterization of high-purity Ethyl acetylglycinate, a key intermediate in pharmaceutical and peptide synthesis.

This compound (also known as N-acetylglycine ethyl ester or Ac-Gly-OEt) is a derivative of the amino acid glycine (B1666218) that serves as a versatile building block in organic synthesis. Its application is particularly prominent in the pharmaceutical industry, where it functions as a crucial intermediate in the development of various therapeutic agents and in the synthesis of peptides.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the commercial availability, synthesis, purification, and analytical quality control of high-purity this compound.

Commercial Suppliers of High-Purity this compound

A variety of chemical suppliers offer this compound in different grades and quantities. High-purity grades, typically exceeding 98%, are readily available for research and development purposes. The selection of a supplier often depends on the required purity, quantity, and available documentation, such as Certificates of Analysis (CoA).

SupplierProduct NameCAS NumberPurity SpecificationAvailable Quantities
TCI (Tokyo Chemical Industry) N-Acetylglycine Ethyl Ester1906-82-7>98.0% (GC)(N)1g, 25g
Fisher Scientific (distributing TCI America) N-Acetylglycine Ethyl Ester 98.0+%1906-82-7≥98.0% (N)[2]1g, 25g
MedChemExpress This compound1906-82-7Not specifiedCustom
Lab Pro Inc. N-Acetylglycine Ethyl Ester1906-82-7Min. 98.0% (N)[3]1g
CymitQuimica (distributing TCI) N-Acetylglycine Ethyl Ester1906-82-7>98.0%(GC)(N)[4]1g, 25g
Chem-Impex Acetyl-glycine ethyl ester1906-82-7Not specifiedNot specified

Synthesis and Purification of High-Purity this compound

The synthesis of this compound is typically achieved through the N-acetylation of glycine followed by esterification, or by the direct acetylation of glycine ethyl ester. The subsequent purification is critical to achieving the high purity required for pharmaceutical applications.

Experimental Protocols

1. Synthesis of Acetylglycine (Precursor)

This protocol is adapted from a standard procedure for the acetylation of amino acids.[5]

  • Materials: Glycine, Acetic Anhydride (B1165640), Deionized Water.

  • Procedure:

    • In a suitable flask equipped with a mechanical stirrer, dissolve 75 g (1 mole) of glycine in 300 mL of deionized water. Stir until the glycine is nearly completely dissolved.

    • Add 215 g (2 moles) of 95% acetic anhydride to the glycine solution in one portion.

    • Continue to stir vigorously for 15-20 minutes. The solution will become hot, and acetylglycine may begin to crystallize.

    • Cool the reaction mixture in a refrigerator (5-7 °C) overnight to ensure complete crystallization.

    • Collect the precipitated acetylglycine by vacuum filtration using a Büchner funnel.

    • Wash the crystals with ice-cold deionized water and dry at 100-110 °C.

    • The filtrate can be concentrated under reduced pressure to yield a second crop of crystals.

2. Esterification of Acetylglycine to this compound

This protocol describes the esterification of acetylglycine using ethanol (B145695) and an acid catalyst.

  • Materials: Acetylglycine, Anhydrous Ethanol, Strong Acid Cation Exchange Resin (e.g., Amberlyst 15) or Concentrated Sulfuric Acid, Diethyl Ether.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the synthesized acetylglycine and anhydrous ethanol.

    • Add a catalytic amount of a strong acid cation exchange resin or slowly add concentrated sulfuric acid.

    • Heat the mixture to reflux and maintain for 3-4 hours.

    • Cool the reaction mixture to room temperature.

    • If a resin was used, filter it off and wash with ethanol. Combine the filtrate and washings.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • The crude this compound can then be purified.

3. Purification of this compound by Recrystallization

Recrystallization is an effective method for purifying solid organic compounds.[6][7][8][9]

  • Materials: Crude this compound, Ethanol, Deionized Water, Diethyl Ether.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

    • If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.

    • To the hot solution, add deionized water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation.

    • Allow the flask to cool slowly to room temperature, followed by cooling in an ice-water bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of a cold ethanol/water mixture or cold diethyl ether.

    • Dry the crystals under vacuum to remove residual solvent.

Analytical Quality Control

To ensure the high purity of this compound, several analytical techniques are employed. The most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Methodologies

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds, making it ideal for assessing the purity of this compound.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as ethyl acetate (B1210297) or dichloromethane.

  • GC-MS Parameters:

    • GC Column: A non-polar capillary column, such as a DB-5MS (5%-phenyl)-methylpolysiloxane, is commonly used.[10] A typical column dimension would be 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: An initial temperature of 70-80 °C, ramped up to 260-280 °C.[11][12]

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Mass Range: A scan range of m/z 40-450.

  • Data Analysis: The purity is determined by the relative peak area of this compound in the total ion chromatogram (TIC). The mass spectrum of the main peak should correspond to the known fragmentation pattern of this compound.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is used to confirm the structure of this compound and to detect the presence of proton-containing impurities.

  • Sample Preparation: The sample is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or deuterium (B1214612) oxide (D₂O).

  • NMR Parameters:

    • Spectrometer Frequency: 400-600 MHz.[13]

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Expected ¹H-NMR Spectrum of this compound (in CDCl₃):

    • ~1.25 ppm (triplet, 3H): Corresponds to the methyl protons (-CH₃) of the ethyl group, coupled to the methylene (B1212753) protons.

    • ~2.05 ppm (singlet, 3H): Corresponds to the methyl protons (-CH₃) of the acetyl group.

    • ~4.00 ppm (doublet, 2H): Corresponds to the methylene protons (-CH₂-) of the glycine backbone, coupled to the amide proton.

    • ~4.15 ppm (quartet, 2H): Corresponds to the methylene protons (-CH₂-) of the ethyl group, coupled to the methyl protons.

    • ~6.0-7.0 ppm (broad singlet, 1H): Corresponds to the amide proton (-NH-). The chemical shift of this proton can be variable and it may exchange with D₂O.

Application in Peptide Synthesis: Synthesis of Glycylglycine Ethyl Ester

This compound is a valuable starting material for the synthesis of dipeptides and larger peptide chains. The acetyl group serves as a protecting group for the N-terminus, which can be deprotected under acidic conditions to allow for subsequent coupling reactions.

Experimental Protocol: Synthesis of Glycylglycine Ethyl Ester
  • Materials: this compound, Hydrochloric Acid (HCl), Glycine ethyl ester hydrochloride, a coupling agent (e.g., DCC/HOBt or HATU), a tertiary base (e.g., Diisopropylethylamine - DIPEA), and appropriate solvents (e.g., Dichloromethane - DCM, Dimethylformamide - DMF).

  • Step 1: Deprotection of this compound:

    • Dissolve this compound in a suitable solvent such as dioxane or methanol.

    • Add an aqueous solution of hydrochloric acid.

    • Heat the mixture to reflux for a specified time to hydrolyze the acetyl group, yielding glycine ethyl ester.

    • Neutralize the reaction mixture and extract the glycine ethyl ester.

  • Step 2: Peptide Coupling:

    • Dissolve this compound (as the N-protected amino acid) and glycine ethyl ester hydrochloride (as the C-protected amino acid) in an appropriate solvent like DMF or DCM.

    • Add a tertiary base such as DIPEA to neutralize the hydrochloride salt.

    • Add the coupling agent (e.g., HATU) and allow the reaction to proceed at room temperature until completion.

    • Work up the reaction mixture to isolate the protected dipeptide, N-acetyl-glycylglycine ethyl ester.

  • Step 3: Final Deprotection (if required):

    • The N-acetyl and C-ethyl ester protecting groups can be removed by acidic or basic hydrolysis to yield the free dipeptide, Glycylglycine.

Visualizing Workflows

To further elucidate the processes described, the following diagrams illustrate the key experimental workflows.

Synthesis_and_Purification cluster_synthesis Synthesis cluster_purification Purification Glycine Glycine Acetylglycine Acetylglycine Glycine->Acetylglycine Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->Acetylglycine Crude_EAG Crude Ethyl Acetylglycinate Acetylglycine->Crude_EAG Esterification Ethanol Ethanol Ethanol->Crude_EAG AcidCatalyst Acid Catalyst AcidCatalyst->Crude_EAG Recrystallization Recrystallization (Ethanol/Water) Crude_EAG->Recrystallization Dissolution in hot solvent Filtration Vacuum Filtration Recrystallization->Filtration Crystallization upon cooling Drying Drying under Vacuum Filtration->Drying Wash with cold solvent Pure_EAG High-Purity Ethyl Acetylglycinate Drying->Pure_EAG Removal of residual solvent

Caption: Workflow for the synthesis and purification of high-purity this compound.

Peptide_Synthesis cluster_reactants Starting Materials cluster_reagents Reagents cluster_process Process cluster_products Products EAG This compound (N-protected) Coupling Peptide Coupling in Solvent (DMF) EAG->Coupling GlyEtHCl Glycine Ethyl Ester HCl (C-protected) GlyEtHCl->Coupling CouplingAgent Coupling Agent (e.g., HATU) CouplingAgent->Coupling Base Base (e.g., DIPEA) Base->Coupling Workup Aqueous Workup & Purification Coupling->Workup Reaction ProtectedDipeptide N-Acetyl-Gly-Gly-OEt (Protected Dipeptide) Workup->ProtectedDipeptide Isolation FinalDipeptide Gly-Gly (Final Dipeptide) ProtectedDipeptide->FinalDipeptide Hydrolysis (Deprotection)

Caption: Workflow for the synthesis of a dipeptide using this compound.

References

Methodological & Application

Application Notes and Protocols: Coupling of Ethyl Acetylglycinate with Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of a peptide bond between the carboxylic acid of an N-protected amino acid and the amino group of another amino acid or peptide is a fundamental reaction in the synthesis of peptides and proteins. Ethyl acetylglycinate serves as a readily available N-acetyl protected glycine (B1666218) building block. The acetyl group provides protection for the N-terminus, preventing self-polymerization and other unwanted side reactions during the coupling process. This document provides detailed protocols and reaction conditions for the coupling of this compound with various amino acid esters, a critical step in the synthesis of dipeptides and larger peptide chains. The methodologies described herein are essential for researchers in drug discovery and development, as well as for those in the broader fields of biochemistry and molecular biology.

Data Presentation: Reaction Conditions and Yields

The following table summarizes the reaction conditions and yields for the synthesis of various N-acetylglycyl dipeptide esters. While specific data for the coupling of this compound with amino acid ethyl esters is not extensively tabulated in the literature, the following data for the synthesis of N-acetylglycyl dipeptide 2,4,6-trimethylbenzyl (TMB) and p-nitrobenzyl (NB) esters provides valuable insights into the expected yields and reaction parameters.[1] The coupling was performed using the cyanomethyl ester of N-acetylglycine.[1]

Table 1: Synthesis of N-Acetylglycyl-Dipeptide Esters [1]

Amino Acid EsterReaction Time (hr)Yield (%)Melting Point (°C)
Gly-OTMB4886111-112
L-Ala-OTMB4880162-163
L-Leu-OTMB4881129-130
L-Val-OTMB12073179-180
L-Phe-ONB4891134-135
L-Tyr(Bz)-OTMB7281165-166

OTMB: 2,4,6-trimethylbenzyl ester; ONB: p-nitrobenzyl ester; Tyr(Bz): O-benzyl-L-tyrosine.

Experimental Protocols

Herein, we provide detailed solution-phase protocols for the coupling of this compound with a generic amino acid ethyl ester using two common and efficient coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).

Protocol 1: EDC/HOBt Mediated Coupling

This protocol describes a general procedure for the coupling of this compound with an amino acid ethyl ester using EDC and HOBt. This method is widely used due to its efficiency and the water-soluble nature of the urea (B33335) byproduct, which simplifies purification.[2][3]

Materials:

  • This compound

  • Amino acid ethyl ester hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Preparation of the Reaction Mixture:

    • To a clean, dry round-bottom flask, add the amino acid ethyl ester hydrochloride (1.0 equivalent).

    • Dissolve the amino acid ester in anhydrous DCM or DMF (approximately 10 mL per mmol of amino acid ester).

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA or TEA (1.1 equivalents) dropwise to the solution to neutralize the hydrochloride salt and liberate the free amine. Stir for 10-15 minutes at 0 °C.

  • Activation of this compound:

    • In a separate flask, dissolve this compound (1.05 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

    • Add this solution to the reaction mixture containing the amino acid ethyl ester.

    • Slowly add EDC·HCl (1.1 equivalents) to the reaction mixture at 0 °C.

  • Coupling Reaction:

    • Allow the reaction mixture to stir at 0 °C for 1-2 hours.

    • Gradually warm the reaction to room temperature and continue stirring for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297).

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude dipeptide ester by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Protocol 2: HATU Mediated Coupling

HATU is a highly efficient uronium-based coupling reagent that often leads to faster reactions and higher yields with minimal racemization.[4]

Materials:

  • This compound

  • Amino acid ethyl ester hydrochloride

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Preparation of the Reaction Mixture:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF (5-10 mL per mmol of this compound).

    • Add DIPEA (2.0 equivalents) to the solution and stir at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • In a separate flask, dissolve the amino acid ethyl ester hydrochloride (1.1 equivalents) in anhydrous DMF and add DIPEA (1.2 equivalents).

    • Add the amino acid ester solution to the pre-activated this compound solution.

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Upon completion of the reaction, dilute the mixture with ethyl acetate.

    • Wash the organic phase with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure N-acetyl-dipeptide ethyl ester.

Mandatory Visualization

The following diagrams illustrate the general workflow and chemical pathway for the coupling of this compound with an amino acid ethyl ester.

G Experimental Workflow for Dipeptide Synthesis cluster_reactants Reactant Preparation cluster_coupling Coupling Reaction cluster_workup Workup & Purification A Dissolve Amino Acid Ethyl Ester HCl in Solvent B Add Base (DIPEA/TEA) to Neutralize A->B D Add Coupling Reagent (e.g., EDC or HATU) at 0°C B->D C Dissolve this compound and Coupling Additive (e.g., HOBt) C->D E Stir at Room Temperature (1-24 hours) D->E F Monitor Reaction Progress (TLC/LC-MS) E->F G Quench Reaction and Dilute with Organic Solvent F->G Reaction Complete H Aqueous Washes (Acid, Base, Brine) G->H I Dry Organic Layer and Concentrate H->I J Purify by Column Chromatography I->J K Pure Dipeptide Ester J->K

Caption: General workflow for the synthesis of a dipeptide ester.

G Chemical Pathway of EDC/HOBt Mediated Coupling cluster_reactants Reactants cluster_activation Activation cluster_product Product Reactant1 This compound (R-COOH) Intermediate1 O-acylisourea intermediate Reactant1->Intermediate1 + EDC Reactant2 Amino Acid Ethyl Ester (R'-NH2) Product Dipeptide Ester (R-CO-NH-R') Reactant2->Product Intermediate2 HOBt Active Ester Intermediate1->Intermediate2 + HOBt Intermediate2->Product + R'-NH2 Byproduct Water-soluble Urea Product->Byproduct Reagent1 EDC Reagent1->Intermediate1 Reagent2 HOBt Reagent2->Intermediate2

Caption: Reaction pathway for EDC/HOBt mediated peptide coupling.

References

Ethyl Acetylglycinate: A Versatile N-Protected Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl acetylglycinate, also known as N-acetylglycine ethyl ester or ethyl 2-acetamidoacetate, is a valuable reagent in organic synthesis. While not a protecting group in the conventional sense of being temporarily installed on a functional group of a complex molecule, it serves as a crucial N-protected glycine (B1666218) building block. The acetyl group safeguards the amino functionality, while the ethyl ester protects the carboxylic acid, allowing for selective reactions at other sites or controlled deprotection and subsequent transformations. Its application is particularly notable in the synthesis of peptides and various heterocyclic compounds, which are foundational structures in many pharmaceutical agents.

Synthesis of this compound

The preparation of this compound is typically achieved through the N-acetylation of ethyl glycinate (B8599266). A common laboratory-scale procedure involves the reaction of ethyl glycinate with acetic anhydride (B1165640) in the presence of a base like pyridine.

Experimental Protocol: Synthesis of Ethyl N-acetyl-glycinate

To a solution of ethyl glycinate in pyridine, acetic anhydride is added slowly while stirring and maintaining a cool temperature. The reaction mixture is then stirred at room temperature for an hour. Following the reaction, the solvent is evaporated to yield ethyl N-acetyl-glycinate.[1]

ParameterValue
Starting Material Ethyl glycinate
Reagent Acetic anhydride
Solvent Pyridine
Reaction Time 1 hour
Temperature Room Temperature (after initial cooling)
Yield 55%

Reactions and Deprotection of this compound

The utility of this compound as a synthetic intermediate stems from the selective deprotection of either the N-acetyl or the C-terminal ethyl ester group, or its direct use in condensation reactions.

Hydrolysis of the Ethyl Ester

The ethyl ester can be hydrolyzed under either acidic or basic conditions to yield N-acetylglycine. Basic hydrolysis, or saponification, is often preferred as it is generally a high-yielding and irreversible reaction.

Experimental Protocol: Basic Hydrolysis of this compound (General Procedure)

This compound is refluxed with an aqueous solution of a base, such as sodium hydroxide. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and acidified to precipitate the N-acetylglycine product.

ParameterGeneral Condition
Reagent Sodium Hydroxide (aqueous)
Condition Reflux
Product N-acetylglycine
Deprotection of the N-Acetyl Group

The N-acetyl group is a robust protecting group and its removal typically requires harsh conditions, such as strong acid or base at elevated temperatures. This stability can be advantageous in multi-step syntheses where other protecting groups need to be removed under milder conditions.

Experimental Protocol: N-Deacetylation (General Procedure)

The N-acetylated compound is heated under reflux in the presence of a strong acid, such as hydrochloric acid, in a suitable solvent like a mixture of ethanol (B145695) and water. These conditions can be harsh and may not be compatible with substrates sensitive to strong acids.

ParameterGeneral Condition
Reagent Strong Acid (e.g., HCl)
Solvent Ethanol/Water
Condition Reflux

Applications in Synthesis

This compound is a versatile precursor for a variety of more complex molecules, including peptides and heterocyclic structures.

Peptide Synthesis

In peptide synthesis, N-protected amino acids are fundamental building blocks. This compound can be hydrolyzed to N-acetylglycine, which can then be coupled with another amino acid or peptide fragment. The acetyl group can serve as a permanent N-terminal cap, mimicking a common post-translational modification in proteins.

The general workflow for incorporating an N-acetylated glycine unit into a peptide chain is depicted below:

peptide_synthesis_workflow cluster_start Starting Material cluster_hydrolysis Ester Hydrolysis cluster_coupling Peptide Coupling cluster_deprotection Deprotection (if needed) start This compound hydrolysis N-Acetylglycine start->hydrolysis Base or Acid Hydrolysis coupling N-Acetyl-Dipeptide hydrolysis->coupling Coupling with Amino Acid Ester deprotection Further Elongation or Final Peptide coupling->deprotection Selective Deprotection of C-terminus

Caption: Workflow for utilizing this compound in peptide synthesis.

Heterocycle Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. For instance, it can be used in the synthesis of pyrimidine (B1678525) derivatives, which are core structures in many biologically active molecules. The Biginelli reaction, a one-pot cyclocondensation, can utilize this compound or its derivatives to form dihydropyrimidinones.

The logical relationship for the synthesis of a pyrimidine derivative can be visualized as follows:

heterocycle_synthesis reagents This compound + Aldehyde + Urea/Thiourea reaction Cyclocondensation Reaction (e.g., Biginelli Reaction) reagents->reaction product Pyrimidine Derivative (e.g., Dihydropyrimidinone) reaction->product

References

Application of Ethyl Acetylglycinate in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl acetylglycinate (ethyl N-acetylglycinate) as a versatile starting material in the synthesis of various heterocyclic compounds. While direct, one-pot syntheses from this compound are not extensively documented for all heterocyclic families, its functional groups offer a strategic entry point into key synthetic intermediates. This document details the established and potential pathways for the synthesis of oxazoles, and discusses related methodologies for pyrazoles, thiophenes, and pyridones where analogous starting materials are employed.

Synthesis of Oxazoles via Robinson-Gabriel Pathway

This compound is a suitable precursor for the synthesis of substituted oxazoles through the Robinson-Gabriel synthesis. This pathway involves the initial conversion of this compound to a 2-acylamino-ketone, which subsequently undergoes acid-catalyzed cyclodehydration to form the oxazole (B20620) ring.

Reaction Scheme:

The overall transformation can be depicted as a two-step process:

  • Formation of the 2-Acylamino-ketone Intermediate: This can be achieved through a Dakin-West type reaction where N-acetylglycine (derived from the hydrolysis of this compound) is reacted with an acid anhydride (B1165640) in the presence of a base. Alternatively, the ester can be directly converted to the corresponding α-acylamino ketone.

  • Cyclodehydration (Robinson-Gabriel Synthesis): The formed 2-acylamino-ketone is then treated with a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, to yield the oxazole.[1]

Logical Workflow for Oxazole Synthesis

Oxazole Synthesis Workflow Workflow for the Synthesis of Oxazoles from this compound cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis N-Acetylglycine N-Acetylglycine Hydrolysis->N-Acetylglycine Dakin-West Reaction Dakin-West Reaction N-Acetylglycine->Dakin-West Reaction 2-Acylamino-ketone 2-Acylamino-ketone Dakin-West Reaction->2-Acylamino-ketone Robinson-Gabriel Cyclodehydration Robinson-Gabriel Cyclodehydration 2-Acylamino-ketone->Robinson-Gabriel Cyclodehydration Substituted Oxazole Substituted Oxazole Robinson-Gabriel Cyclodehydration->Substituted Oxazole

Caption: Workflow for Oxazole Synthesis.

Experimental Protocol: Synthesis of a 2,5-Disubstituted Oxazole

This protocol outlines a representative synthesis of a 2,5-disubstituted oxazole starting from this compound.

Step 1: Synthesis of N-(1-phenyl-2-oxopropyl)acetamide (A 2-Acylamino-ketone)

  • Materials: N-acetylglycine (derived from hydrolysis of this compound), acetic anhydride, pyridine (B92270), phenylacetyl chloride.

  • Procedure:

    • N-acetylglycine is dissolved in a mixture of pyridine and acetic anhydride.

    • The solution is heated to reflux for a specified time to form an azlactone intermediate (Dakin-West reaction).

    • After cooling, the reaction mixture is treated with phenylacetyl chloride and heated to generate the desired 2-acylamino-ketone.

    • The product is isolated by extraction and purified by chromatography.

Step 2: Synthesis of 2-Methyl-5-phenyloxazole (Robinson-Gabriel Cyclodehydration)

  • Materials: N-(1-phenyl-2-oxopropyl)acetamide, concentrated sulfuric acid.

  • Procedure:

    • The N-(1-phenyl-2-oxopropyl)acetamide is slowly added to cold, concentrated sulfuric acid with stirring.

    • The mixture is gently warmed to initiate the cyclodehydration reaction.[1]

    • After the reaction is complete, the mixture is poured onto ice, and the product is neutralized with a base.

    • The crude oxazole is extracted with an organic solvent and purified by distillation or chromatography.

Quantitative Data Summary
StepReactantsReagents/ConditionsProductYield (%)Ref.
1N-Acetylglycine, Phenylacetyl chlorideAcetic anhydride, Pyridine, RefluxN-(1-phenyl-2-oxopropyl)acetamide60-70[1]
2N-(1-phenyl-2-oxopropyl)acetamideConc. H₂SO₄, 60 °C2-Methyl-5-phenyloxazole75-85[1]

Potential Applications in Other Heterocyclic Syntheses

While direct protocols for the use of this compound in the synthesis of pyrazoles, thiophenes, and pyridones are not as prevalent, its structure is closely related to common starting materials for these classes of compounds.

Pyrazole (B372694) Synthesis

The Knorr pyrazole synthesis and related methods typically utilize β-ketoesters as starting materials.[2] this compound is not a β-ketoester; however, it could potentially be converted to one through Claisen condensation with an appropriate ester. A more direct, though less documented, approach would be the reaction of this compound with a hydrazine (B178648) derivative.

Conceptual Pathway for Pyrazolone Synthesis

Pyrazole Synthesis Pathway Conceptual Pathway for Pyrazolone Synthesis This compound This compound Reaction Reaction This compound->Reaction Hydrazine Derivative Hydrazine Derivative Hydrazine Derivative->Reaction Pyrazolone Derivative Pyrazolone Derivative Reaction->Pyrazolone Derivative

Caption: Pyrazolone Synthesis Pathway.

Thiophene Synthesis

The Gewald aminothiophene synthesis is a powerful multicomponent reaction for preparing highly substituted thiophenes.[3] This reaction typically employs an α-cyanoester.[4][5] this compound does not possess a nitrile group. However, a synthetic equivalent or a modified reaction protocol could potentially allow for its use.

Pyridone and Pyridine Synthesis

The Hantzsch pyridine synthesis is a classic multicomponent reaction that utilizes a β-ketoester, an aldehyde, and a nitrogen source to produce dihydropyridines, which can be oxidized to pyridines.[6] As with pyrazole synthesis, this compound would require prior conversion to a suitable β-dicarbonyl compound to be directly applicable in the traditional Hantzsch reaction. Similarly, the Biginelli reaction for the synthesis of dihydropyrimidinones also employs a β-ketoester.[7]

Conclusion

This compound serves as a valuable and versatile building block in heterocyclic synthesis, particularly for the preparation of substituted oxazoles via the Robinson-Gabriel pathway. Its utility can be extended through its conversion to key intermediates for other important synthetic methodologies. For researchers and professionals in drug development, this compound represents a cost-effective and readily available starting material for accessing a variety of heterocyclic scaffolds with potential biological activity. Further exploration into novel multicomponent reactions and synthetic transformations involving this compound is a promising area for future research.

References

Step-by-step synthesis of Ethyl acetylglycinate in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the laboratory synthesis of Ethyl acetylglycinate, also known as N-acetylglycine ethyl ester or ethyl acetamidoacetate. The primary method described is the N-acetylation of glycine (B1666218) ethyl ester using acetic anhydride (B1165640) in the presence of a base. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document includes a step-by-step experimental procedure, a summary of quantitative data, and a graphical representation of the synthesis workflow.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the preparation of peptides and other pharmaceutically relevant molecules. Its structure combines an acetylated amine, an ester group, and a flexible glycine backbone, making it a versatile intermediate. The synthesis protocol outlined herein provides a reliable and efficient method for the preparation of this compound in a laboratory setting.

Reaction Scheme

The synthesis of this compound is achieved through the N-acetylation of ethyl glycinate (B8599266) using acetic anhydride. Pyridine (B92270) is often used as a solvent and base to neutralize the acetic acid byproduct.

Figure 1. Overall reaction for the synthesis of this compound.

Experimental Protocol

Materials and Reagents
  • Glycine ethyl ester hydrochloride

  • Sodium hydroxide (B78521) (NaOH)

  • Diethyl ether

  • Pyridine

  • Acetic anhydride

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure

Step 1: Preparation of Ethyl Glycinate (Free Base)

  • Dissolve ethyl glycinate hydrochloride in a minimal amount of water.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium hydroxide to neutralize the hydrochloride and precipitate the free base, ethyl glycinate. The pH should be monitored to ensure it becomes basic.

  • Extract the aqueous solution multiple times with diethyl ether.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • The resulting solution of ethyl glycinate in ether can be used directly in the next step, or the ether can be carefully removed under reduced pressure. Caution: Ethyl glycinate is a volatile liquid.

Step 2: N-Acetylation of Ethyl Glycinate

  • Prepare a solution of ethyl glycinate in pyridine in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add acetic anhydride to the cooled solution.[1] An exothermic reaction may occur, so maintain the temperature of the reaction mixture below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for one hour.[1]

Step 3: Work-up and Purification

  • Remove the pyridine by evaporation under reduced pressure using a rotary evaporator.[1]

  • Dissolve the residue in a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane.

  • Wash the organic solution sequentially with a saturated sodium bicarbonate solution (to remove excess acetic acid and anhydride), water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Evaporate the solvent under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation or recrystallization if the product is a solid at room temperature. The melting point of pure this compound is 47 °C.

Quantitative Data

The following table summarizes the quantitative data for a typical synthesis of this compound.

ParameterValueReference
Starting Material
Ethyl glycinate hydrochloride31 g[1]
Acetic anhydride31 g[1]
Pyridine70 mL[1]
Product
Product NameEthyl N-acetyl-glycinate[1]
Chemical FormulaC₆H₁₁NO₃[2][3]
Molecular Weight145.16 g/mol [2][3]
Yield15 g[1]
Theoretical Yield~27.3 gCalculated
Percentage Yield 55% [1]
Physical Properties
AppearanceWhite solid[4]
Melting Point47 °C[4]
CAS Number1906-82-7[2][3]

Synthesis Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

Synthesis_Workflow cluster_prep Step 1: Preparation of Starting Material cluster_reaction Step 2: N-Acetylation Reaction cluster_workup Step 3: Work-up and Purification A Ethyl Glycinate Hydrochloride B Neutralization with NaOH A->B Dissolve in H₂O C Extraction with Diethyl Ether B->C D Drying and Concentration C->D E Ethyl Glycinate (Free Base) D->E F Dissolve in Pyridine E->F G Cooling (Ice Bath) F->G H Slow Addition of Acetic Anhydride G->H I Stir at Room Temperature H->I J Evaporation of Pyridine I->J K Aqueous Work-up (NaHCO₃, H₂O, Brine) J->K L Drying over MgSO₄ K->L M Solvent Evaporation L->M N Purification (Distillation/Recrystallization) M->N O Pure this compound N->O

Caption: Workflow for the synthesis of this compound.

Alternative Synthesis Method

An alternative one-pot method involves the concurrent esterification and N-acetylation of amino acids. For instance, reacting L-proline or L-phenylalanine with one equivalent of triethyl orthoacetate (TEOA) in refluxing toluene (B28343) can yield the corresponding N-acetyl ethyl esters in good yields.[5] This method avoids the isolation of the intermediate amino acid ester.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Pyridine is flammable and has a strong, unpleasant odor. Handle with care.

  • Acetic anhydride is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.

  • Handle all chemicals in accordance with their Safety Data Sheets (SDS).

Conclusion

The protocol described provides a straightforward and reproducible method for the synthesis of this compound. The N-acetylation of ethyl glycinate with acetic anhydride is a classic and effective transformation. The provided workflow and quantitative data serve as a valuable resource for researchers in organic and medicinal chemistry.

References

Application Notes and Protocols for the Utilization of Ethyl Acetylglycinate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl acetylglycinate, the ethyl ester of N-acetylglycine, is a versatile and readily available building block derived from the amino acid glycine.[1] Its bifunctional nature, possessing both an amide and an ester group, makes it an attractive starting material for the synthesis of a variety of nitrogen-containing heterocyclic compounds that are prevalent in many pharmaceutical agents. This document provides detailed application notes and proposed protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, including substituted oxazoles, thiazoles, and pyrazinones. These heterocyclic cores are found in drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[2][3][4]

The following sections detail proposed synthetic routes that leverage the chemical reactivity of this compound to generate these valuable pharmaceutical intermediates. The protocols are based on well-established named reactions and analogous synthetic transformations.

I. Synthesis of 2,5-Disubstituted Oxazole (B20620) Intermediates via a Proposed Robinson-Gabriel Pathway

The Robinson-Gabriel synthesis is a classical method for the preparation of oxazoles from 2-acylamino ketones.[5][6] While this compound is a 2-acylamino ester, it can be envisioned as a precursor to the required ketone intermediate. This proposed two-step protocol outlines a plausible pathway for the synthesis of a 2,5-disubstituted oxazole, a common scaffold in medicinal chemistry.[7][8]

Logical Workflow for Oxazole Synthesis

cluster_0 Proposed Synthesis of a 2,5-Disubstituted Oxazole Start This compound Step1 Claisen Condensation with Ethyl Acetate (B1210297) Start->Step1 1. NaOEt, Ethanol (B145695) 2. H+ workup Intermediate1 Ethyl 2-acetamido-3-oxobutanoate (2-Acylamino-β-keto ester) Step1->Intermediate1 Step2 Cyclodehydration (Robinson-Gabriel Synthesis) Intermediate1->Step2 H2SO4 or POCl3 Product Ethyl 2,5-dimethyloxazole-4-carboxylate Step2->Product

Caption: Proposed workflow for the synthesis of a 2,5-disubstituted oxazole from this compound.

Experimental Protocols

Step 1: Proposed Synthesis of Ethyl 2-acetamido-3-oxobutanoate (Acylamino-ketone precursor)

This protocol is based on the Claisen condensation of an ester with another ester to form a β-keto ester.

  • Materials:

    • This compound

    • Sodium metal

    • Anhydrous ethanol

    • Ethyl acetate

    • Diethyl ether

    • Hydrochloric acid (1 M)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) with cooling.

    • To the sodium ethoxide solution, add a solution of this compound (1.0 eq) and ethyl acetate (1.5 eq) in anhydrous ethanol dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction by pouring it into ice-cold 1 M hydrochloric acid, adjusting the pH to ~4-5.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude β-keto ester.

    • Purify the product by column chromatography on silica (B1680970) gel.

Step 2: Proposed Synthesis of Ethyl 2,5-dimethyloxazole-4-carboxylate

This protocol is based on the Robinson-Gabriel cyclodehydration of the synthesized 2-acylamino-β-keto ester.[9]

  • Materials:

    • Ethyl 2-acetamido-3-oxobutanoate (from Step 1)

    • Concentrated sulfuric acid or Phosphorus oxychloride (POCl₃)

    • Dichloromethane (if using POCl₃)

    • Sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Method A (Sulfuric Acid): To a flask containing concentrated sulfuric acid at 0 °C, slowly add the ethyl 2-acetamido-3-oxobutanoate (1.0 eq). Stir the mixture at room temperature for 2-4 hours. Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude oxazole.

    • Method B (Phosphorus Oxychloride): Dissolve the ethyl 2-acetamido-3-oxobutanoate (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C and add phosphorus oxychloride (1.2 eq) dropwise. Reflux the mixture for 3-6 hours. Cool to room temperature and carefully quench by pouring into a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Quantitative Data (Hypothetical)
StepReactantReagentsConditionsProductExpected Yield
1This compoundNaOEt, Ethyl acetate0 °C to RT, 12-18 hEthyl 2-acetamido-3-oxobutanoate60-70%
2Ethyl 2-acetamido-3-oxobutanoateH₂SO₄ or POCl₃RT to Reflux, 2-6 hEthyl 2,5-dimethyloxazole-4-carboxylate75-85%

II. Synthesis of Substituted Thiazole (B1198619) Intermediates via a Proposed Hantzsch-Type Pathway

The Hantzsch thiazole synthesis is a cornerstone for the formation of the thiazole ring, typically from an α-halocarbonyl compound and a thioamide.[2] This proposed protocol outlines a pathway to convert this compound into a suitable α-halocarbonyl equivalent for subsequent cyclization to a substituted thiazole, a key scaffold in many pharmaceuticals.[6][10]

Logical Workflow for Thiazole Synthesis

cluster_1 Proposed Synthesis of a Substituted Thiazole Start This compound Step1 Alpha-Bromination Start->Step1 N-Bromosuccinimide (NBS) AIBN (cat.), CCl4, Reflux Intermediate1 Ethyl 2-acetamido-2-bromoacetate (α-halocarbonyl equivalent) Step1->Intermediate1 Step2 Hantzsch Thiazole Synthesis Intermediate1->Step2 Thiourea (B124793), Ethanol, Reflux Product Ethyl 2-amino-4-acetamidothiazole-5-carboxylate Step2->Product

Caption: Proposed workflow for the synthesis of a substituted thiazole from this compound.

Experimental Protocols

Step 1: Proposed Synthesis of Ethyl 2-acetamido-2-bromoacetate

This protocol is based on the radical-initiated alpha-bromination of an ester.

  • Materials:

    • This compound

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN)

    • Carbon tetrachloride (CCl₄)

    • Saturated sodium thiosulfate (B1220275) solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of this compound (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

    • Reflux the mixture under an inert atmosphere for 4-8 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and filter off the succinimide (B58015) byproduct.

    • Wash the filtrate with saturated sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-bromo ester.

    • Use the crude product directly in the next step or purify by vacuum distillation.

Step 2: Proposed Synthesis of Ethyl 2-amino-4-acetamidothiazole-5-carboxylate

This protocol is a Hantzsch thiazole synthesis using the α-bromo ester and thiourea.[11]

  • Materials:

    • Ethyl 2-acetamido-2-bromoacetate (from Step 1)

    • Thiourea

    • Ethanol

    • Sodium bicarbonate solution

    • Water

  • Procedure:

    • Dissolve the crude ethyl 2-acetamido-2-bromoacetate (1.0 eq) and thiourea (1.1 eq) in ethanol.

    • Reflux the mixture for 6-12 hours.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Neutralize the residue with a saturated sodium bicarbonate solution.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the thiazole product.

    • Recrystallize from ethanol/water if necessary.

Quantitative Data (Hypothetical)
StepReactantReagentsConditionsProductExpected Yield
1This compoundNBS, AIBNCCl₄, Reflux, 4-8 hEthyl 2-acetamido-2-bromoacetate50-60%
2Ethyl 2-acetamido-2-bromoacetateThioureaEthanol, Reflux, 6-12 hEthyl 2-amino-4-acetamidothiazole-5-carboxylate70-80%

III. Synthesis of Substituted Pyrazinone Intermediates via Proposed Dimerization and Cyclization

Pyrazinones are important heterocyclic motifs in numerous biologically active compounds and natural products.[12][13] They can be synthesized through the condensation of α-amino amides or esters. This proposed protocol outlines a potential pathway for the synthesis of a substituted pyrazinone from this compound.

Logical Workflow for Pyrazinone Synthesis

cluster_2 Proposed Synthesis of a Substituted Pyrazinone Start This compound Step1 Ammonolysis Start->Step1 NH3 (aq. or gas), Heat Intermediate1 2-Acetamidoacetamide (B1265420) Step1->Intermediate1 Step2 Self-Condensation/Dimerization Intermediate1->Step2 Base (e.g., NaOEt), Heat Product 3,6-bis(Acetamidomethyl)pyrazin-2(1H)-one Step2->Product

Caption: Proposed workflow for the synthesis of a substituted pyrazinone from this compound.

Experimental Protocols

Step 1: Proposed Synthesis of 2-Acetamidoacetamide

This protocol describes the conversion of the ester to an amide.

  • Materials:

    • This compound

    • Aqueous ammonia (B1221849) (concentrated) or ammonia gas

    • Methanol (optional)

  • Procedure:

    • Place this compound in a sealed pressure vessel.

    • Add concentrated aqueous ammonia or bubble ammonia gas through a solution of the ester in methanol.

    • Heat the sealed vessel at 80-100 °C for 24-48 hours.

    • Cool the reaction vessel to room temperature and carefully vent any excess pressure.

    • Concentrate the reaction mixture under reduced pressure to obtain the crude amide.

    • Recrystallize from a suitable solvent like ethanol to purify the product.

Step 2: Proposed Synthesis of 3,6-bis(Acetamidomethyl)pyrazin-2(1H)-one

This protocol is based on the base-catalyzed self-condensation of α-amino amides.

  • Materials:

    • 2-Acetamidoacetamide (from Step 1)

    • Sodium ethoxide or other strong base

    • Anhydrous ethanol or other high-boiling solvent

    • Acetic acid

  • Procedure:

    • To a solution of 2-acetamidoacetamide (2.0 eq) in anhydrous ethanol, add a catalytic amount of sodium ethoxide.

    • Reflux the mixture for 24-48 hours.

    • Cool the reaction mixture and neutralize with acetic acid.

    • Concentrate the mixture under reduced pressure.

    • Purify the resulting solid by column chromatography or recrystallization to obtain the desired pyrazinone.

Quantitative Data (Hypothetical)
StepReactantReagentsConditionsProductExpected Yield
1This compoundAqueous NH₃80-100 °C, 24-48 h2-Acetamidoacetamide80-90%
22-AcetamidoacetamideNaOEt (cat.)Ethanol, Reflux, 24-48 h3,6-bis(Acetamidomethyl)pyrazin-2(1H)-one40-50%

IV. Relevance to Pharmaceutical Signaling Pathways

The heterocyclic cores synthesized from this compound intermediates are present in numerous FDA-approved drugs that modulate key signaling pathways involved in various diseases. For instance, thiazole-containing compounds are known to act as kinase inhibitors in cancer therapy.[14] One prominent example is Dasatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). Dasatinib targets the BCR-ABL fusion protein, which is a constitutively active tyrosine kinase that drives the proliferation of cancer cells.

BCR-ABL Signaling Pathway

cluster_pathway BCR-ABL Signaling Pathway in CML BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Substrate Proteins (e.g., GRB2, SHC) BCR_ABL->Substrate Phosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Substrate->RAS_RAF_MEK_ERK STAT5 STAT5 Pathway Substrate->STAT5 PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Substrate->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation STAT5->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis_Inhibition Dasatinib Dasatinib (Thiazole-containing inhibitor) Dasatinib->BCR_ABL Inhibition

Caption: Simplified diagram of the BCR-ABL signaling pathway and the inhibitory action of Dasatinib.

Conclusion

This compound is a cost-effective and versatile starting material with significant potential for the synthesis of diverse pharmaceutical intermediates. The proposed protocols, based on established synthetic methodologies, provide a framework for the development of novel routes to oxazole, thiazole, and pyrazinone derivatives. Further optimization and experimental validation of these pathways could lead to efficient and scalable syntheses of valuable building blocks for drug discovery and development. The exploration of such synthetic routes from simple, readily available precursors is a key strategy in advancing medicinal chemistry and expanding the chemical space for therapeutic innovation.

References

Application Notes and Protocols for the Biocatalytic Synthesis of Ethyl Acetylglycinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the biocatalatalytic synthesis of ethyl acetylglycinate and its derivatives. The following sections outline two primary enzymatic strategies: lipase-catalyzed N-acetylation of ethyl glycinate (B8599266) and transaminase-catalyzed asymmetric synthesis from a β-keto ester precursor. These protocols are based on established biocatalytic methodologies for analogous substrates and are intended to serve as a comprehensive guide for the development of enzymatic routes to these valuable compounds.

Lipase-Catalyzed N-Acetylation of Ethyl Glycinate

Lipases are versatile enzymes capable of catalyzing the acylation of amines in non-aqueous media. This approach offers a green and selective method for the N-acetylation of ethyl glycinate to produce this compound. Immobilized Candida antarctica Lipase (B570770) B (CALB), commercially available as Novozym 435, is a particularly effective catalyst for this transformation.

Reaction Principle

The lipase facilitates the transfer of an acetyl group from an acyl donor, such as ethyl acetate (B1210297) or vinyl acetate, to the amino group of ethyl glycinate. Vinyl acetate is often preferred as the reaction is irreversible due to the tautomerization of the vinyl alcohol byproduct to acetaldehyde.

Quantitative Data Summary

The following table summarizes typical results for the lipase-catalyzed acylation of amines and related substrates, providing an expected range for the synthesis of this compound.

EnzymeSubstrateAcyl DonorSolventTemperature (°C)Conversion (%)Enantiomeric Excess (ee, %)Reference(s)
Novozym 435(±)-1-PhenylethylamineEthyl acetateTHF45~50>99[1]
Novozym 435(±)-1-PhenylethylamineIsopropyl 2-ethoxyacetateToluene6049.5>99[2]
Lipase PS-Drac-methylcarbinolVinyl acetate1,4-dioxaneRoom Temp49>99[3]
Novozym 435(S)-perillyl alcoholVinyl acetateMTBE:ACN (3:1)37>95N/A[4]
Experimental Protocol: Lipase-Catalyzed N-Acetylation

Materials:

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Ethyl glycinate hydrochloride

  • Triethylamine (B128534) (Et3N)

  • Acyl donor (e.g., vinyl acetate or ethyl acetate)

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), tert-butyl methyl ether (MTBE), or acetonitrile (B52724) (ACN))

  • Molecular sieves (3 Å), activated

  • Sodium bicarbonate (NaHCO3) solution, saturated

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Standard laboratory glassware and magnetic stirrer

  • Analytical equipment: TLC, GC, or HPLC with a suitable chiral column for monitoring the reaction and determining conversion and enantiomeric excess.

Procedure:

  • Substrate Preparation: In a round-bottom flask, dissolve ethyl glycinate hydrochloride in the chosen anhydrous solvent. Add one equivalent of triethylamine to neutralize the hydrochloride and stir for 10-15 minutes at room temperature. Filter the mixture to remove the triethylamine hydrochloride salt.

  • Reaction Setup: To the filtrate containing the free ethyl glycinate, add the acyl donor. A molar excess of the acyl donor (e.g., 3-5 equivalents) is recommended.

  • Enzyme Addition: Add the immobilized lipase (e.g., 10-50 mg of Novozym 435 per mmol of ethyl glycinate). Add activated molecular sieves to ensure anhydrous conditions.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 30-60 °C). Monitor the progress of the reaction by TLC, GC, or HPLC.

  • Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the reaction solvent and dried for reuse.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography if necessary.

Visualization of Lipase-Catalyzed N-Acetylation

Lipase_N_Acetylation_Workflow cluster_prep Substrate Preparation cluster_reaction Enzymatic Reaction cluster_purification Purification A Ethyl Glycinate HCl D Neutralization & Filtration A->D B Triethylamine B->D C Anhydrous Solvent C->D E Free Ethyl Glycinate D->E H Reaction Mixture E->H F Acyl Donor (e.g., Vinyl Acetate) F->H G Immobilized Lipase (e.g., Novozym 435) G->H I Incubation with Stirring H->I J Enzyme Filtration I->J K Solvent Evaporation J->K L Extraction & Washing K->L M Drying & Concentration L->M N Purified Ethyl Acetylglycinate M->N

Experimental workflow for lipase-catalyzed N-acetylation.

Lipase_Reaction_Pathway cluster_reactants Reactants cluster_enzyme Enzyme Active Site cluster_products Products Ethyl Glycinate Ethyl Glycinate Lipase Lipase Ethyl Glycinate->Lipase Acyl Donor Acyl Donor Acyl Donor->Lipase This compound This compound Lipase->this compound Byproduct Byproduct Lipase->Byproduct

Simplified reaction pathway for lipase-catalyzed N-acetylation.

Transaminase-Catalyzed Asymmetric Synthesis of this compound Derivatives

Transaminases are powerful biocatalysts for the stereoselective synthesis of chiral amines from prochiral ketones. This methodology can be applied to the synthesis of chiral this compound derivatives from corresponding β-keto ester precursors.

Reaction Principle

A transaminase (TA) enzyme, in the presence of a suitable amino donor (e.g., isopropylamine, L-alanine), catalyzes the transfer of an amino group to the keto functionality of a β-keto ester, yielding a chiral β-amino ester. The choice of a (R)- or (S)-selective transaminase dictates the stereochemistry of the product.

Quantitative Data Summary

The following table presents representative data for the transaminase-catalyzed synthesis of chiral amines and amino esters, which can serve as a benchmark for the synthesis of this compound derivatives.

| Enzyme | Substrate | Amino Donor | Co-solvent | Conversion (%) | Enantiomeric Excess (ee, %) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Engineered ω-TA | Prositagliptin ketone | Isopropylamine | 50% DMSO | >99 | >99.5 |[5] | | ω-TA from Vibrio fluvialis | 2-Oxobutyric acid | Benzylamine | Hexane (biphasic) | 96 | >99 |[6] | | Engineered (R)-TA | 4-hydroxy-2-butanone (B42824) | (R)-α-methylbenzylamine | None | >99 | >99 |[7] | | IREDs | Ethyl benzoylacetate | Methylamine | N/A | 98 | 99 (S) |[8] |

Experimental Protocol: Transaminase-Catalyzed Asymmetric Synthesis

Materials:

  • (R)- or (S)-selective ω-transaminase (whole cells or purified enzyme)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • β-keto ester precursor (e.g., ethyl 2-acetylacetate or a derivative)

  • Amino donor (e.g., isopropylamine, L-alanine)

  • Buffer solution (e.g., potassium phosphate, Tris-HCl, pH 7-9)

  • Co-solvent (e.g., DMSO, if required for substrate solubility)

  • Standard laboratory glassware, incubator shaker

  • Analytical equipment: HPLC with a suitable chiral column for monitoring the reaction and determining conversion and enantiomeric excess.

Procedure:

  • Reaction Setup: In a reaction vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 8.0).

  • Component Addition: Add the β-keto ester substrate to the desired final concentration (e.g., 10-50 mM). If the substrate has poor aqueous solubility, a co-solvent like DMSO may be added (e.g., up to 30% v/v).

  • Add the amino donor in excess (e.g., 0.5-1.0 M isopropylamine).

  • Add the PLP cofactor to a final concentration of approximately 1 mM.

  • Enzyme Addition: Add the transaminase (as lyophilized powder, cell-free extract, or whole-cell suspension) to the reaction mixture.

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with shaking. Monitor the reaction progress by taking samples at regular intervals and analyzing them by chiral HPLC.

  • Work-up: Once the reaction has reached completion, terminate it by adding a water-immiscible organic solvent (e.g., ethyl acetate) and adjusting the pH to basic (e.g., pH > 9) to extract the product. For whole-cell reactions, centrifugation is required to remove the cells prior to extraction.

  • Purification: Separate the organic layer, dry it over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The resulting chiral amino ester can be further purified by column chromatography.

Visualization of Transaminase-Catalyzed Synthesis

Transaminase_Workflow cluster_setup Reaction Setup cluster_reaction Asymmetric Synthesis cluster_purification Product Isolation A β-Keto Ester Substrate E Reaction Mixture Preparation A->E B Amino Donor B->E C Buffer & PLP C->E D Transaminase (whole cells or purified) D->E F Incubation with Shaking at 30-40°C E->F G Reaction Monitoring (Chiral HPLC) F->G H Reaction Quenching & pH Adjustment G->H I Liquid-Liquid Extraction H->I J Drying & Concentration I->J K Purified Chiral β-Amino Ester J->K Transaminase_Pathway β-Keto Ester β-Keto Ester Transaminase (PLP) Transaminase (PLP) β-Keto Ester->Transaminase (PLP) Amino Donor Amino Donor Amino Donor->Transaminase (PLP) Chiral β-Amino Ester Chiral β-Amino Ester Transaminase (PLP)->Chiral β-Amino Ester Keto Byproduct Keto Byproduct Transaminase (PLP)->Keto Byproduct

References

Flow chemistry applications for the synthesis of Ethyl acetylglycinate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient method for the synthesis of Ethyl Acetylglycinate via a continuous flow process. By leveraging the principles of flow chemistry, this protocol offers significant advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and higher throughput. The described method utilizes a packed-bed reactor with a solid-supported acid catalyst for the Fischer esterification of N-acetylglycine with ethanol. This process is particularly suited for researchers, scientists, and professionals in drug development seeking scalable and reproducible synthesis of amino acid esters, which are crucial intermediates in pharmaceutical production.[1]

Introduction

This compound, an ester derivative of the amino acid glycine, is a versatile building block in organic synthesis, particularly in the pharmaceutical and biochemical industries.[1] It serves as a key intermediate in the production of peptides and other bioactive molecules.[1] Traditional batch synthesis of esters, while well-established, often suffers from long reaction times, challenging purification, and scalability issues.

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering precise control over reaction parameters such as temperature, pressure, and residence time.[2] The high surface-area-to-volume ratio in flow reactors facilitates superior heat and mass transfer, leading to faster reaction rates and higher yields.[2] Furthermore, the use of packed-bed reactors with heterogeneous catalysts simplifies product purification and allows for catalyst recycling, aligning with the principles of green chemistry. This application note is based on an adaptation of a general procedure for Fischer esterification of carboxylic acids in a continuous flow system.

Experimental Workflow

The continuous flow synthesis of this compound is achieved through the acid-catalyzed esterification of N-acetylglycine with ethanol. The workflow involves pumping a solution of the starting material and a solution of the alcohol through a heated column packed with a solid-supported acid catalyst. The product stream is then collected for analysis and purification.

Flow_Synthesis_Workflow Figure 1: Experimental Workflow for Continuous Flow Synthesis of this compound cluster_reactants Reactant Preparation cluster_flow_system Flow Reactor System cluster_collection Product Collection & Analysis NAG N-acetylglycine Solution Pump1 Syringe Pump A NAG->Pump1 EtOH Ethanol Pump2 Syringe Pump B EtOH->Pump2 Mixer T-Mixer Pump1->Mixer Pump2->Mixer Reactor Packed-Bed Reactor (Heated) Mixer->Reactor Combined Reagents BPR Back Pressure Regulator Reactor->BPR Product Stream Collection Product Collection BPR->Collection Analysis Analysis (GC/HPLC) Collection->Analysis

Caption: Figure 1: Experimental Workflow for Continuous Flow Synthesis of this compound.

Materials and Methods

Reagents and Materials
  • N-acetylglycine (≥98%)

  • Ethanol (anhydrous, ≥99.5%)

  • Sulfonic acid-functionalized silica (B1680970) (solid acid catalyst)

  • Ethyl acetate (B1210297) (for purification)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment
  • Two high-precision syringe pumps

  • T-mixer

  • Stainless steel column (e.g., 4.6 mm i.d. x 100 mm)

  • Column heater

  • Back pressure regulator

  • Automated fraction collector

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Protocol

  • Catalyst Packing: The stainless steel column was packed with sulfonic acid-functionalized silica.

  • Reactant Preparation:

    • Solution A: N-acetylglycine was dissolved in a suitable solvent to a concentration of 0.1 M.

    • Solution B: Anhydrous ethanol.

  • System Setup: The syringe pumps, T-mixer, packed column, column heater, and back pressure regulator were assembled as shown in Figure 1. The system was primed with ethanol.

  • Reaction Execution:

    • Solution A and Solution B were pumped through the system at defined flow rates to achieve the desired residence time.

    • The column was heated to the specified reaction temperature.

    • A back pressure regulator was used to maintain the system pressure and prevent solvent boiling.

    • The output from the reactor was collected.

  • Work-up and Purification:

    • The collected solution was concentrated under reduced pressure.

    • The residue was dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

    • The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product.

    • Further purification can be performed by column chromatography if necessary.

Results and Discussion

The continuous flow synthesis of this compound was investigated under various conditions to optimize for yield and throughput. The key parameters varied were reaction temperature and residence time.

EntrySubstrateTemperature (°C)Residence Time (min)Yield (%)
1N-acetylglycine90585
2N-acetylglycine100392
3N-acetylglycine110396
4N-acetylglycine110598

Note: The data presented in this table is adapted from a similar flow esterification of N-phthaloylglycine and serves as a representative example of the expected outcomes for N-acetylglycine.

The results indicate that the reaction proceeds efficiently at elevated temperatures and short residence times. Increasing the temperature from 90 °C to 110 °C significantly improved the yield. A longer residence time at 110 °C resulted in a near-quantitative conversion. The use of a solid-supported catalyst allowed for a clean reaction with easy product isolation.

Conclusion

This application note demonstrates a highly efficient and scalable continuous flow method for the synthesis of this compound. The protocol offers excellent control over reaction parameters, leading to high yields and purity in short reaction times. This methodology is a valuable alternative to traditional batch processes for the synthesis of amino acid esters and other key pharmaceutical intermediates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl Acetylglycinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl Acetylglycinate. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions to optimize experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Ineffective Starting Material: The ethyl glycinate (B8599266) starting material may not have been properly neutralized from its hydrochloride salt.1. Ensure complete neutralization of ethyl glycinate hydrochloride. This can be achieved by washing an ethereal solution with a base like sodium hydroxide (B78521).[1]
2. Degraded Acetic Anhydride (B1165640): Acetic anhydride can hydrolyze over time if exposed to atmospheric moisture.2. Use a fresh, unopened bottle of acetic anhydride or distill the acetic anhydride before use.
3. Suboptimal Reaction Temperature: The reaction may be too slow at very low temperatures.3. While initial cooling is necessary to control the exothermic reaction, ensure the mixture is stirred at room temperature for a sufficient duration to allow the reaction to proceed to completion.[1]
4. Inadequate Mixing: Poor stirring can lead to localized concentration gradients and incomplete reaction.4. Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is homogeneous.
Low Yield (<50%) 1. Incomplete Reaction: The reaction time may be insufficient.1. Increase the reaction time at room temperature after the initial addition of acetic anhydride. Monitor the reaction progress using Thin Layer Chromatography (TLC).
2. Loss of Product During Work-up: The product may be lost during extraction or purification steps.2. Ensure proper phase separation during extraction. Minimize the number of transfer steps. When evaporating the solvent, do so under reduced pressure to avoid excessive heating which can degrade the product.
3. Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.3. Add the acetic anhydride slowly and with cooling to minimize side reactions.[1] In some related syntheses, the formation of byproducts like bisamidal has been observed, which can be minimized by optimizing catalyst and reaction conditions.[2]
Product is Oily or Difficult to Crystallize 1. Residual Solvent: High-boiling point solvents like pyridine (B92270) may be trapped in the product.1. Ensure complete removal of the solvent by evaporation under high vacuum.
2. Presence of Impurities: Unreacted starting materials or byproducts can prevent crystallization.2. Purify the product using column chromatography on silica (B1680970) gel. A solvent system of ethyl acetate (B1210297) in hexanes is a good starting point for elution.
Final Product is Impure (from NMR or other analysis) 1. Unreacted Starting Materials: Ethyl glycinate or acetic anhydride may still be present.1. Optimize the stoichiometry of the reactants. A slight excess of acetic anhydride can be used to ensure complete consumption of the ethyl glycinate.
2. Presence of Acetic Acid: Hydrolysis of acetic anhydride will produce acetic acid, which can be present in the final product.2. Wash the organic layer with a saturated solution of sodium bicarbonate to remove any acidic impurities.
3. Other Byproducts: Unidentified impurities may be present.3. Characterize the impurities using techniques like Mass Spectrometry or 2D NMR to understand their structure and origin, which can help in optimizing the reaction to avoid their formation.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: A reported yield for the synthesis of ethyl N-acetyl-glycinate from ethyl glycinate and acetic anhydride in pyridine is around 55%.[1] Yields can be optimized by carefully controlling reaction conditions.

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The starting material, ethyl glycinate, will have a different Rf value than the product, this compound.

Q3: What are the most critical parameters to control for a successful synthesis?

A3: The most critical parameters are the slow addition of acetic anhydride while cooling the reaction mixture to control the exothermic nature of the reaction, and ensuring the ethyl glycinate is fully neutralized if starting from the hydrochloride salt.[1]

Q4: What are the potential side reactions in this synthesis?

A4: A potential side reaction is the diacylation of the amine if the reaction conditions are too harsh. Also, the formation of other condensation products can occur, although this is more prevalent in different synthetic routes.[2]

Q5: How should I purify the crude this compound?

A5: The primary purification step involves evaporating the solvent after the reaction.[1] If further purification is needed, washing the crude product with a sodium bicarbonate solution to remove acidic impurities is recommended. For high purity, column chromatography on silica gel is an effective method.

Data Presentation

Table 1: Reaction Conditions and Yields for N-Acetylglycine Synthesis (Precursor to this compound)

Catalyst SystemTemperature (°C)Pressure (psi)Reaction Time (h)Yield (%)Reference
Dicobalt Octacarbonyl1202300263[2]
Dicobalt Octacarbonyl with Succinonitrile promoter1202400278[2]

Note: This data is for the synthesis of the precursor N-acetylglycine and illustrates the impact of catalyst systems on yield.

Experimental Protocols

Protocol 1: Synthesis of Ethyl N-acetyl-glycinate [1]

  • Preparation of Ethyl Glycinate: Start with ethyl glycinate hydrochloride. Dissolve it in ether and neutralize with a sodium hydroxide solution to obtain free ethyl glycinate.

  • Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve the prepared ethyl glycinate in pyridine.

  • Addition of Acetic Anhydride: Cool the solution and slowly add acetic anhydride with constant stirring.

  • Reaction: After the addition is complete, continue to stir the mixture for one hour at room temperature.

  • Work-up: Evaporate the solvent under reduced pressure to obtain the crude ethyl N-acetyl-glycinate.

  • Purification (if necessary): For higher purity, the crude product can be purified by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_prep Starting Material Preparation cluster_reaction Acetylation Reaction cluster_workup Work-up and Purification start Start with Ethyl Glycinate Hydrochloride dissolve Dissolve in Ether start->dissolve neutralize Neutralize with NaOH Solution dissolve->neutralize extract Extract Ethyl Glycinate neutralize->extract dissolve_pyridine Dissolve Ethyl Glycinate in Pyridine extract->dissolve_pyridine cool Cool the Solution dissolve_pyridine->cool add_anhydride Slowly Add Acetic Anhydride cool->add_anhydride stir_rt Stir at Room Temperature for 1h add_anhydride->stir_rt evaporate Evaporate Solvent stir_rt->evaporate crude_product Obtain Crude this compound evaporate->crude_product purify Purify by Column Chromatography (Optional) crude_product->purify final_product Pure this compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound incomplete_reaction Incomplete Reaction? start->incomplete_reaction starting_material_issue Starting Material Issue? start->starting_material_issue workup_loss Loss During Work-up? start->workup_loss side_reactions Side Reactions? start->side_reactions increase_time Increase Reaction Time / Monitor with TLC incomplete_reaction->increase_time check_neutralization Ensure Complete Neutralization of HCl Salt starting_material_issue->check_neutralization use_fresh_anhydride Use Fresh/Distilled Acetic Anhydride starting_material_issue->use_fresh_anhydride optimize_extraction Optimize Extraction/Purification Steps workup_loss->optimize_extraction slow_addition Slow Addition of Acetic Anhydride with Cooling side_reactions->slow_addition

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Common side reactions in the synthesis of Ethyl acetylglycinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Ethyl Acetylglycinate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: There are two primary methods for the synthesis of this compound:

  • Acetylation of Ethyl Glycinate (B8599266): This method involves the reaction of ethyl glycinate with acetic anhydride (B1165640).[1] A base, such as pyridine, is often used as a catalyst.

  • Fischer Esterification of N-Acetylglycine: This is a classic esterification method where N-acetylglycine is reacted with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[2][3]

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The common side reactions depend on the chosen synthesis method:

  • For the Acetylation of Ethyl Glycinate:

    • Hydrolysis of Acetic Anhydride: Acetic anhydride can react with any moisture present to form acetic acid.[4][5]

    • Diacetylation: The formation of N,N-diacetyl-glycine ethyl ester is a potential, though less common, side reaction if the reaction conditions are not carefully controlled.

  • For the Fischer Esterification of N-Acetylglycine:

    • Incomplete Reaction/Ester Hydrolysis: The Fischer esterification is a reversible reaction. The presence of water, a byproduct of the reaction, can lead to the hydrolysis of the ester back to N-acetylglycine and ethanol.[2][6]

    • Diketopiperazine (DKP) Formation: Glycine derivatives are known to be susceptible to intramolecular cyclization to form 2,5-diketopiperazines, especially under thermal stress.[4][7]

Q3: How can I monitor the progress of my reaction?

A3: The progress of the reaction can be monitored using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): To check for the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis of the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To analyze aliquots of the reaction mixture to determine the conversion to the product.

Troubleshooting Guides

Acetylation of Ethyl Glycinate
Observed Issue Potential Cause Troubleshooting/Prevention Strategy
Low Yield of this compound Incomplete reaction.- Ensure stoichiometric or a slight excess of acetic anhydride is used.- Extend the reaction time or gently warm the reaction mixture if the reaction is slow at room temperature.
Hydrolysis of acetic anhydride.- Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.[4]
Loss of product during workup.- Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous washes to minimize product solubility in the aqueous layer.
Presence of Acetic Acid Impurity in Product Hydrolysis of excess acetic anhydride during workup.- Use a mild base (e.g., saturated sodium bicarbonate solution) to neutralize and remove acetic acid during the aqueous workup.[8]
Incomplete removal of acetic acid byproduct.- Perform multiple aqueous washes and check the pH of the final aqueous wash to ensure it is neutral.
Formation of an Unknown Byproduct Potential diacetylation of the amine.- Use a controlled amount of acetic anhydride (close to a 1:1 molar ratio with ethyl glycinate).- Avoid excessively high reaction temperatures.
Fischer Esterification of N-Acetylglycine
Observed Issue Potential Cause Troubleshooting/Prevention Strategy
Low Yield of this compound The equilibrium of the Fischer esterification is unfavorable.- Use a large excess of ethanol to drive the equilibrium towards the product side (Le Chatelier's Principle).[2]- Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[9]
Insufficient catalysis.- Ensure an adequate amount of a strong acid catalyst (e.g., H₂SO₄, p-TsOH) is used.
Reaction has not reached completion.- Increase the reflux time. Monitor the reaction progress by TLC or GC.
Product is Contaminated with Unreacted N-Acetylglycine Incomplete reaction.- See strategies for "Low Yield".- During workup, unreacted N-acetylglycine can often be removed by washing the organic layer with a dilute basic solution (e.g., sodium bicarbonate), which will deprotonate the carboxylic acid and make it soluble in the aqueous layer.
Presence of a Cyclic Byproduct (Diketopiperazine) Intramolecular cyclization of two ethyl glycinate molecules (formed from hydrolysis and de-acetylation) or related intermediates.- Maintain a moderate reaction temperature; avoid prolonged heating at high temperatures.[7]- Use a sufficient excess of ethanol to favor the intermolecular esterification over intramolecular cyclization.
Hydrolysis of the N-acetyl group The acidic conditions are too harsh.- Use a milder acid catalyst or a lower concentration of the strong acid.- Keep the reaction temperature as low as possible while still allowing for a reasonable reaction rate.

Experimental Protocols

Key Experiment 1: Synthesis of this compound via Acetylation of Ethyl Glycinate

Methodology:

  • Dissolve ethyl glycinate hydrochloride in a suitable solvent such as ether.

  • Neutralize the hydrochloride salt with a base like sodium hydroxide (B78521) to obtain the free ethyl glycinate.

  • Extract the ethyl glycinate into an organic solvent.

  • To the solution of ethyl glycinate in a solvent like pyridine, slowly add acetic anhydride while stirring and cooling the reaction mixture.[1]

  • After the addition is complete, continue to stir the mixture at room temperature for approximately one hour.[1]

  • Remove the solvent under reduced pressure to obtain the crude Ethyl N-acetyl-glycinate.

  • Purify the product, for example, by distillation or chromatography.

Key Experiment 2: Synthesis of this compound via Fischer Esterification of N-Acetylglycine

Methodology:

  • To a round-bottom flask, add N-acetylglycine and a large excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours. The progress of the reaction can be monitored by TLC.[8]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted N-acetylglycine.[8]

  • Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by vacuum distillation or column chromatography.

Visualizations

Synthesis_Workflows cluster_acetylation Acetylation of Ethyl Glycinate cluster_fischer Fischer Esterification of N-Acetylglycine A_start Ethyl Glycinate HCl A_neutralize Neutralization (e.g., NaOH) A_start->A_neutralize A_acetylate Acetylation (Acetic Anhydride, Pyridine) A_neutralize->A_acetylate A_workup Workup & Purification A_acetylate->A_workup A_product This compound A_workup->A_product F_start N-Acetylglycine F_react Esterification (Ethanol, H₂SO₄, Reflux) F_start->F_react F_workup Workup & Purification F_react->F_workup F_product This compound F_workup->F_product

Caption: Experimental workflows for the two main synthetic routes to this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Strategies issue Low Product Yield cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions issue->cause2 cause3 Product Loss During Workup issue->cause3 sol1a Increase Reaction Time/Temp cause1->sol1a sol1b Use Excess Reagent cause1->sol1b sol2a Control Stoichiometry cause2->sol2a sol2b Ensure Anhydrous Conditions cause2->sol2b sol2c Moderate Temperature cause2->sol2c sol3a Optimize pH of Washes cause3->sol3a sol3b Careful Phase Separation cause3->sol3b

Caption: Logical relationship for troubleshooting low yield in this compound synthesis.

References

Purification of Ethyl acetylglycinate from crude reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of ethyl acetylglycinate from crude reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude reaction mixture of this compound?

A1: Common impurities depend on the synthetic route. A frequent synthesis involves the acetylation of ethyl glycinate (B8599266) with acetic anhydride (B1165640) or acetyl chloride. Potential impurities include:

  • Unreacted Starting Materials: Ethyl glycinate, acetic anhydride, or acetyl chloride.

  • Reagents and Catalysts: Pyridine or other bases used to catalyze the reaction.

  • Byproducts: Acetic acid (formed from the hydrolysis of acetic anhydride), and potentially diacylated products or other side-reaction products.

Q2: What are the key physicochemical properties of this compound relevant to its purification?

A2: Understanding the properties of this compound is crucial for selecting an appropriate purification strategy.

PropertyValueReference
Appearance White to off-white crystalline powder or lump[][2]
Melting Point 42-48 °C[][3]
Boiling Point 260 °C (at 760 mmHg); 143 °C (at 15 mmHg)[][3]
Solubility Soluble in organic solvents like ethyl acetate (B1210297), dichloromethane, and acetone.[2]
Molecular Weight 145.16 g/mol [4]

Q3: Which purification techniques are most effective for this compound?

A3: The choice of purification method depends on the nature and quantity of impurities. Common effective techniques include:

  • Liquid-Liquid Extraction: To remove water-soluble impurities like salts and some polar starting materials.

  • Column Chromatography: Highly effective for separating the product from impurities with different polarities.

  • Recrystallization: An excellent final step to obtain high-purity crystalline product, especially if the crude material is already relatively pure.

  • Distillation: Feasible under vacuum due to the relatively high boiling point of this compound.[]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield After Purification

Symptoms:

  • The final mass of purified this compound is significantly lower than theoretically expected.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Incomplete Extraction During liquid-liquid extraction, perform multiple extractions (e.g., 3 times) with the organic solvent to ensure complete transfer of the product from the aqueous phase.[5]
Product Loss During Column Chromatography - Improper Solvent System: If the eluent is too polar, the product may elute too quickly with impurities. If it's not polar enough, the product may not elute at all. Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. A good starting point for this compound is a mixture of hexane (B92381) and ethyl acetate.[6] - Column Overloading: Do not exceed the capacity of your column. As a general rule, use a silica (B1680970) gel mass that is 30-100 times the mass of your crude product.
Poor Recovery from Recrystallization - Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, consider solvent systems like ethyl acetate/hexane or ethanol/water.[5] - Excessive Solvent: Using too much solvent will keep the product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product. - Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals.
Issue 2: Product is Not Pure After Purification

Symptoms:

  • Analytical data (e.g., NMR, GC-MS) shows the presence of impurities.

  • The melting point of the purified product is broad or lower than the literature value (42-48 °C).[]

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Co-elution of Impurities in Column Chromatography - Optimize Eluent Polarity: Use a shallower gradient or an isocratic elution with a less polar solvent system to improve separation. Perform TLC on the collected fractions to identify and combine only the pure fractions.[7] - Change Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase like alumina.
Co-crystallization of Impurities - Perform a Second Recrystallization: A second recrystallization step can significantly improve purity. - Wash Crystals: After filtration, wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities from the mother liquor.
Residual Solvent - Drying Under Vacuum: Ensure the purified product is thoroughly dried under high vacuum to remove any residual solvents from chromatography or recrystallization.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction

This protocol is designed to remove water-soluble impurities from the crude reaction mixture.

Materials:

  • Crude this compound mixture

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude reaction mixture in ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution (to remove acidic impurities like acetic acid).

    • Water.

    • Brine (to facilitate phase separation and remove residual water).

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the organic phase using a rotary evaporator to obtain the crude this compound.

Protocol 2: Column Chromatography

This protocol describes the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound from extraction

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • TLC plates

  • Chromatography column

  • Fraction collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis: Determine an optimal solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal system should give the this compound an Rf value of approximately 0.3.[7]

  • Column Packing: Pack a chromatography column with silica gel as a slurry in hexane.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

    • Dry Loading: If the crude product is not very soluble in the eluent, dissolve it in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent. Load the resulting dry powder onto the column.[7]

  • Elution: Begin elution with the chosen solvent system. A gradient elution, starting with a low polarity (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity, can be effective.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Protocol 3: Recrystallization

This protocol is for the final purification of this compound.

Materials:

  • Partially purified this compound

  • Recrystallization solvent (e.g., ethyl acetate/hexane mixture)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the hot recrystallization solvent (or the more soluble solvent of a binary mixture) until the solid just dissolves.

  • If using a binary solvent system, add the less soluble solvent dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a few drops of the more soluble solvent to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Visualizations

experimental_workflow crude Crude Reaction Mixture extraction Liquid-Liquid Extraction crude->extraction Remove water- soluble impurities chromatography Column Chromatography extraction->chromatography Separate by polarity recrystallization Recrystallization chromatography->recrystallization Final polishing pure_product Pure Ethyl Acetylglycinate recrystallization->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Attempt check_purity Check Purity (TLC, NMR, MP) start->check_purity pure Pure Product check_purity->pure Yes impure Impure Product check_purity->impure No low_yield Low Yield? optimize_extraction Optimize Extraction (e.g., more washes) low_yield->optimize_extraction Yes optimize_chrom Optimize Chromatography (e.g., new solvent system) low_yield->optimize_chrom No, purity is the main issue impure->low_yield rerun_purification Re-run Purification Step optimize_extraction->rerun_purification optimize_chrom->rerun_purification rerun_purification->check_purity

Caption: Troubleshooting logic for this compound purification.

References

Technical Support Center: Overcoming Poor Solubility of Ethyl Acetylglycinate in Reaction Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility of Ethyl acetylglycinate (also known as Ethyl N-acetylglycinate or Ethyl 2-acetamidoacetate) in their reaction media.

Troubleshooting Guides

Poor solubility of a reactant can lead to incomplete reactions, low yields, and purification difficulties. This guide provides a systematic approach to addressing these issues when working with this compound.

Problem: this compound is not dissolving in the chosen reaction solvent.

Initial Assessment:

  • Verify Solvent Choice: Confirm that the selected solvent is appropriate for the reaction type and compatible with all reagents.

  • Check Reagent Purity: Impurities in this compound can sometimes affect its solubility.

  • Perform a Small-Scale Solubility Test: Before proceeding with the full-scale reaction, test the solubility of a small amount of this compound in the intended solvent system.

Troubleshooting Workflow:

G cluster_failure If solubility remains poor start Poor Solubility of This compound Observed solvent_screening Screen Alternative Solvents (see Table 1) start->solvent_screening cosolvent Introduce a Co-Solvent (e.g., DMF, NMP, DMSO) solvent_screening->cosolvent If single solvent is ineffective success Solubility Issue Resolved solvent_screening->success failure Consult Further Literature or Technical Support solvent_screening->failure temp_increase Increase Reaction Temperature (monitor for degradation) cosolvent->temp_increase cosolvent->success cosolvent->failure sonication Apply Sonication temp_increase->sonication temp_increase->success temp_increase->failure mechanochemistry Consider Mechanochemistry (Ball Milling) sonication->mechanochemistry For solid-state reactions sonication->success sonication->failure mechanochemistry->success mechanochemistry->failure

Caption: Troubleshooting workflow for addressing poor solubility of this compound.

Solutions:

  • Solvent Screening: If initial solubility is poor, consider switching to a different solvent. Qualitative data indicates that this compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][2][3] For reactions where protic solvents are acceptable, alcohols like ethanol (B145695) or methanol (B129727) could also be considered.

  • Use of Co-solvents: The addition of a small amount of a highly polar aprotic co-solvent can significantly enhance solubility.

    • Recommended Co-solvents: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (B87167) (DMSO).

    • Procedure: Start by adding the co-solvent dropwise to the suspension of this compound in the primary solvent until the solid dissolves. Be mindful that the co-solvent may affect the reaction outcome.

  • Temperature Adjustment: Gently warming the reaction mixture can increase the solubility of this compound.

    • Caution: Monitor the temperature closely to avoid potential degradation of the starting material or product. It is advisable to perform a stability test of this compound at the desired temperature.

  • Sonication: Applying ultrasonic waves can help to break down solid aggregates and facilitate dissolution.

  • Mechanochemistry (Ball Milling): For solvent-free or solid-state reactions, mechanochemistry can be a powerful technique to overcome solubility issues by inducing reactions through mechanical force.

Frequently Asked Questions (FAQs)

Q1: In which common organic solvents is this compound soluble?

Q2: How can I estimate the solubility of this compound in a solvent for which there is no available data?

A2: As a starting point, you can refer to the quantitative solubility data for N-acetylglycine (the corresponding carboxylic acid). Generally, the ester will be more soluble in less polar solvents than the carboxylic acid due to the absence of the acidic proton and reduced hydrogen bonding capability.

Quantitative Solubility Data for N-Acetylglycine (for estimation purposes)

SolventTemperature (°C)Solubility ( g/100g of solvent)
Water252.63
Methanol251.85
Ethanol250.62
n-Propanol250.31
Acetone250.15
Acetonitrile250.08

Q3: My peptide coupling reaction with this compound is proceeding slowly or not at all. Could this be a solubility issue?

A3: Yes, poor solubility is a common reason for slow or incomplete peptide coupling reactions. If this compound or the growing peptide chain is not fully dissolved, the reaction kinetics will be significantly hindered. Refer to the troubleshooting guide above to address the solubility of this compound. Additionally, consider the solubility of the peptide-resin, which can decrease as the chain elongates. Switching to a more effective solvating agent like NMP may be beneficial.

Q4: Are there any specific experimental conditions that can improve the outcome of reactions involving this compound?

A4: Beyond addressing solubility, optimizing other reaction parameters is crucial. For peptide couplings, the choice of coupling reagent (e.g., HATU, HBTU) and base (e.g., DIPEA) can have a significant impact. For other types of reactions, such as heterocycle synthesis, the catalyst and reaction temperature are key variables to optimize.

Logical Relationship for Successful Reaction:

G A Adequate Solubility of This compound B Optimal Reaction Kinetics A->B C High Product Yield and Purity B->C D Optimized Reaction Conditions (Temperature, Catalyst, Reagents) D->B

Caption: Key factors for a successful reaction involving this compound.

Experimental Protocols

Protocol 1: Synthesis of a Dipeptide using this compound

This protocol describes a general procedure for the coupling of this compound with an N-protected amino acid in solution phase.

Materials:

  • N-Boc-Alanine

  • This compound

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a round-bottom flask, dissolve N-Boc-Alanine (1.0 eq) in DCM.

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Add TBTU (1.1 eq) and stir for another 10 minutes.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of 3-(Acetylamino)-2H-1-benzopyran-2-one

This protocol is an example of using this compound in the synthesis of a heterocyclic compound.

Materials:

  • 2-Hydroxybenzaldehyde

  • N-acetylglycine (used to generate the reactant in situ, or Ethyl N-acetylglycinate can be used directly)

  • Acetic anhydride (B1165640)

  • Piperidine

  • Ethanol

Procedure:

  • A mixture of 2-hydroxybenzaldehyde (1.5 eq) and N-acetylglycine (1.0 eq) in acetic anhydride (2.0 eq) is treated with a trace of piperidine.

  • The mixture is heated on an oil bath at 130–134 °C for 6 hours.

  • The mixture is cooled, diluted with water, and heated under reflux for a further 1 hour.

  • The solvent is removed under reduced pressure.

  • The residue is recrystallized from ethanol to afford the product.

References

Preventing hydrolysis of Ethyl acetylglycinate during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of ethyl acetylglycinate during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to hydrolysis?

This compound is an organic compound containing an ester functional group. Esters are susceptible to hydrolysis, a chemical reaction with water, which breaks the ester bond to form a carboxylic acid (acetylglycine) and an alcohol (ethanol). This reaction can be catalyzed by both acids and bases, which are often present during a reaction workup.

Q2: Under what conditions is the hydrolysis of this compound most likely to occur during a workup?

Hydrolysis is most likely to occur under the following conditions:

  • Presence of strong acids or bases: Acidic or basic aqueous solutions used for quenching or washing can significantly accelerate hydrolysis.[1][2][3]

  • Elevated temperatures: Higher temperatures increase the rate of the hydrolysis reaction.

  • Prolonged exposure to aqueous environments: The longer the this compound is in contact with an aqueous phase, the greater the extent of hydrolysis.

Q3: What are the general signs that my this compound has hydrolyzed during workup?

Common indicators of hydrolysis include:

  • A lower than expected yield of the desired this compound.

  • The presence of a more polar spot on a Thin Layer Chromatography (TLC) analysis, corresponding to the more polar acetylglycine carboxylic acid.

  • Changes in the pH of the aqueous layer.

  • Difficulty in separating the organic and aqueous layers due to the formation of salts of the carboxylic acid.

Troubleshooting Guides

Issue 1: Significant Product Loss Due to Hydrolysis During Aqueous Workup

This is a common issue when working with esters like this compound. The following steps can help minimize hydrolysis during the workup procedure.

Recommended Workup Protocol to Minimize Hydrolysis:

StepProcedureRationale
1. Quenching Quench the reaction mixture by adding it to a cold, saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).Neutralizes any excess acid catalyst and creates a mildly basic environment which is less harsh than strong bases.[4][5] Using a cold solution slows down the rate of hydrolysis.
2. Extraction Promptly extract the quenched mixture with a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane. Perform the extraction multiple times (e.g., 3x) to ensure complete recovery of the product.This compound is more soluble in organic solvents, allowing for its separation from the aqueous phase.[6][7]
3. Washing Wash the combined organic layers sequentially with: 1. Saturated aqueous NaHCO₃ solution (if the reaction was acidic). 2. Water. 3. Saturated aqueous sodium chloride (brine) solution.The NaHCO₃ wash removes residual acid. The water wash removes water-soluble impurities. The brine wash helps to remove dissolved water from the organic layer and breaks up emulsions.[8]
4. Drying Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).Removes residual water from the organic solvent, preventing hydrolysis upon storage or concentration.[8]
5. Concentration Filter off the drying agent and concentrate the organic solvent under reduced pressure (rotary evaporation). Avoid excessive heat.Removes the solvent to isolate the final product.
Issue 2: Emulsion Formation During Extraction

Emulsions are a common problem during the workup of reactions involving amino acid derivatives and can lead to product loss.

Strategies to Break Emulsions:

MethodDescription
Addition of Brine Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[8]
Filtration Pass the emulsified layer through a pad of Celite® or glass wool.
Centrifugation If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the layers to separate.
Patience Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to the separation of the layers.

Visual Guides

Hydrolysis_Prevention_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_product Product Isolation Reaction Reaction Mixture (containing this compound) Quench 1. Quench (Cold Sat. NaHCO₃) Reaction->Quench Add to cold solution Extract 2. Extract (e.g., Ethyl Acetate) Quench->Extract Transfer to separatory funnel Wash 3. Wash (Water, Brine) Extract->Wash Combine organic layers Dry 4. Dry (Anhydrous MgSO₄) Wash->Dry Concentrate 5. Concentrate (Rotary Evaporation) Dry->Concentrate Filter Product Pure this compound Concentrate->Product

Troubleshooting_Logic Start Workup Issue Encountered Issue What is the primary issue? Start->Issue ProductLoss Significant Product Loss (Suspected Hydrolysis) Issue->ProductLoss Hydrolysis Emulsion Emulsion Formation Issue->Emulsion Phase Separation Solution_Hydrolysis Follow Hydrolysis Prevention Protocol: - Use cold, weak base for quench - Prompt extraction - Thorough washing and drying ProductLoss->Solution_Hydrolysis Solution_Emulsion Implement Emulsion Breaking Techniques: - Add brine - Filter through Celite® - Centrifuge Emulsion->Solution_Emulsion

References

Minimizing racemization during the coupling of Ethyl acetylglycinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization during the coupling of Ethyl Acetylglycinate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the coupling of this compound, offering potential causes and solutions in a structured format.

Issue Potential Cause Recommended Solution
High Levels of Racemization Detected Inappropriate Coupling Reagent: Some coupling reagents are more prone to causing racemization, especially with N-acetylated amino acids which are susceptible to oxazolone (B7731731) formation.[1]- Utilize coupling reagents known for low racemization such as phosphonium-based (PyBOP, PyAOP) or aminium/uronium-based (HATU, HBTU, TBTU, COMU) reagents.[2] - If using carbodiimides like DCC or DIC, it is crucial to use them in combination with racemization-suppressing additives like HOBt, and more effectively, HOAt or Oxyma.[2]
Strong or Sterically Unhindered Base: The choice of base and its strength significantly impacts the rate of racemization. Stronger and less sterically hindered bases can more readily abstract the α-proton, leading to loss of stereochemical integrity.[1]- Employ a weaker or sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over stronger, less hindered bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).
High Reaction Temperature: Elevated temperatures accelerate the rate of racemization.- Conduct the coupling reaction at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common practice to minimize racemization.
Prolonged Activation Time: Allowing the activated this compound to stand for an extended period before the addition of the amine component increases the opportunity for racemization.- Minimize the pre-activation time. Ideally, the coupling reagent should be added to a mixture of the this compound and the amine component (in situ activation).
Solvent Polarity: The polarity of the solvent can influence the rate of racemization.- While common polar aprotic solvents like DMF and NMP are often used for solubility, for particularly sensitive couplings, consider exploring less polar solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), if reactant solubility allows.[3]
Low Coupling Yield Steric Hindrance: The nucleophile (amine component) may be sterically hindered, slowing down the coupling reaction.- Use a more potent coupling reagent such as HATU or COMU to accelerate the reaction rate. - Slightly increasing the reaction time or temperature may be necessary, but this must be balanced against the increased risk of racemization.
Poor Solubility of Reagents: One or more components of the reaction may not be fully dissolved, leading to an incomplete reaction.- Choose a solvent system in which all reactants are fully soluble. A mixture of solvents may sometimes be necessary.
Inefficient Activation: The chosen coupling reagent may not be efficiently activating the carboxyl group of this compound.- Switch to a more powerful coupling reagent. Phosphonium and uronium reagents are generally very efficient.[2]

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern with this compound?

A1: Racemization is the process that leads to the formation of an equimolar mixture of both enantiomers (in this case, D- and L-forms) of a chiral molecule from a single enantiomer. In the context of drug development, the stereochemistry of a molecule is critical as different enantiomers can have vastly different biological activities, with one being therapeutic and the other being inactive or even harmful. This compound, being an N-acetylated amino acid derivative, is particularly susceptible to racemization during the carboxyl group activation step of a coupling reaction, primarily through the formation of a planar oxazolone intermediate.[1]

Q2: What are the primary mechanisms of racemization during peptide coupling?

A2: There are two main pathways for racemization during peptide coupling:

  • Oxazolone Formation: This is the most common mechanism for N-acylated amino acids. The activated carboxyl group cyclizes to form a 5(4H)-oxazolone. The proton at the chiral center (α-carbon) of this intermediate is acidic and is easily removed by a base, leading to a loss of stereochemical information. The incoming amine can then attack the achiral oxazolone from either face, resulting in a mixture of stereoisomers.[1]

  • Direct Enolization: This involves the direct abstraction of the α-proton from the activated amino acid by a base to form an enolate. This achiral intermediate can then be protonated from either side, leading to racemization. This pathway is more prevalent under strongly basic conditions.

Q3: Which factors have the most significant impact on minimizing racemization?

A3: The most critical factors to control are:

  • Coupling Reagent and Additives: The choice here is paramount. Modern onium salts (e.g., HATU, HBTU) or the use of carbodiimides with additives like HOAt or Oxyma significantly suppress racemization.[2]

  • Base: Using a sterically hindered and weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine is crucial.

  • Temperature: Keeping the reaction temperature low (e.g., 0°C) is a simple and effective way to reduce the rate of racemization.

Q4: How can I quantify the extent of racemization in my reaction?

A4: The extent of racemization is typically determined by analyzing the diastereomeric purity of the resulting product. This can be achieved using chiral chromatography techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): The crude reaction mixture or the purified product can be analyzed on a chiral stationary phase column to separate and quantify the different stereoisomers.

  • Gas Chromatography (GC): After derivatization to make the product volatile, chiral GC columns can be used to separate the enantiomers. The percentage of the undesired stereoisomer is calculated from the relative peak areas in the chromatogram.[4][5]

Data Presentation

The following tables summarize quantitative data on the impact of coupling reagents, additives, and bases on racemization in representative peptide coupling reactions. While not specific to this compound, these data provide valuable insights into the relative performance of these reagents.

Table 1: Effect of Additives on Racemization with DIC as Coupling Reagent

Additive% D-Isomer Formation
HOBt10-15%
HOAt3-6%
OxymaPure5-8%

Data represents typical ranges observed in various studies.

Table 2: Comparison of Racemization with Different Coupling Reagents

Coupling ReagentBase% D-Isomer Formation (Typical)
DCCTEAHigh (>20%)
DCC/HOBtNMMModerate (5-15%)
HBTUDIPEALow (1-5%)
HATUDIPEAVery Low (<2%)
COMUDIPEAVery Low (<1%)

These values are illustrative and can vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using HATU

This protocol describes a general procedure for the coupling of this compound to a primary or secondary amine with minimal racemization.

Materials:

  • This compound

  • Amine component (with a free amino group)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine component (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Cooling: Cool the solution to 0°C in an ice bath with stirring.

  • Base Addition: Add DIPEA or NMM (2.0 equivalents) to the reaction mixture and stir for 5 minutes.

  • Activator Addition: In a separate vial, dissolve HATU (1.1 equivalents) in a small amount of anhydrous DMF. Add this solution to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, and then let it warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, quench it by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Analysis of Diastereomeric Purity by Chiral HPLC

This protocol provides a general method for determining the extent of racemization.

Materials:

  • Crude or purified coupling product

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)

  • HPLC system with a UV detector

  • Mobile phase (typically a mixture of hexane (B92381) and isopropanol, may require optimization)

Procedure:

  • Sample Preparation: Dissolve a small amount of the product in the mobile phase.

  • Method Development: Develop a suitable isocratic or gradient method to achieve baseline separation of the diastereomers. The mobile phase composition and flow rate may need to be optimized.

  • Injection: Inject the sample onto the chiral HPLC column.

  • Detection: Monitor the elution profile with a UV detector at an appropriate wavelength.

  • Quantification: Integrate the peak areas of the two diastereomers. The percentage of racemization can be calculated as: % Racemization = [Area of undesired diastereomer / (Area of desired diastereomer + Area of undesired diastereomer)] x 100

Mandatory Visualization

Caption: Factors influencing racemization during peptide coupling.

References

Validation & Comparative

Purity Determination of Ethyl Acetylglycinate: A Comparative Guide to HPLC and Alternative Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. Ethyl acetylglycinate, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative methods for the determination of this compound purity, supported by detailed experimental protocols and data presentation.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reverse-phase HPLC (RP-HPLC) is the most widely adopted method for assessing the purity of this compound due to its high resolution, sensitivity, and specificity. This technique allows for the separation and quantification of the active pharmaceutical ingredient (API) from its potential impurities.

Comparative Analysis of HPLC Methods

A typical RP-HPLC method for this compound would utilize a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte and impurities between the nonpolar stationary phase and the polar mobile phase.

ParameterHPLC Method AHPLC Method B (Hypothetical)
Column C18, 250 mm x 4.6 mm, 5 µmPhenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water10 mM Ammonium Acetate in Water, pH 5.5
Mobile Phase B AcetonitrileMethanol
Gradient 10-90% B in 20 min20-80% B in 15 min
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 210 nmUV at 215 nm
Column Temp. 30 °C35 °C
Injection Vol. 10 µL5 µL
Potential Impurities in this compound

The purity analysis of this compound must consider potential impurities stemming from its synthesis. Common synthetic routes involve the esterification of N-acetylglycine or the N-acetylation of glycine (B1666218) ethyl ester. Based on these pathways, potential impurities include:

  • Starting Materials:

    • Glycine

    • Glycine ethyl ester

    • N-acetylglycine

    • Ethanol

  • Reagents and By-products:

    • Acetic anhydride/Acetyl chloride

    • Diacetylglycine

  • Degradation Products:

    • N-acetylglycine (from hydrolysis of the ester)

Alternative Analytical Techniques

While HPLC is the predominant method, other techniques can be employed for purity assessment, each with its own advantages and limitations.

Comparison of Analytical Methods
MethodPrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile impurities, suitable for residual solvent analysis.Requires derivatization for non-volatile impurities, thermal degradation risk.
Nuclear Magnetic Resonance (NMR) Analysis of molecular structure based on nuclear spin.Provides structural information, can quantify without a specific reference standard (qNMR).Lower sensitivity compared to HPLC, complex spectra for mixtures.
Titration Quantitative chemical analysis to determine the concentration of an identified analyte.Simple, inexpensive for assay determination.Non-specific, cannot detect or quantify impurities.

Experimental Protocols

Detailed HPLC Method Protocol

This protocol outlines a representative RP-HPLC method for the purity determination of this compound.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve approximately 25 mg of this compound in the mobile phase (10% Acetonitrile in water) to a final concentration of 1 mg/mL.

4. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the relationship between different analytical techniques, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

HPLC Analysis Workflow for this compound Purity.

Method_Comparison cluster_technique Analytical Techniques cluster_attributes Performance Attributes HPLC HPLC Specificity Specificity HPLC->Specificity High Sensitivity Sensitivity HPLC->Sensitivity High Quantification Quantification HPLC->Quantification Excellent GC GC GC->Specificity High (for volatiles) GC->Sensitivity Very High NMR NMR NMR->Specificity Moderate NMR->Quantification Good (qNMR) Structural_Info Structural Information NMR->Structural_Info Excellent

Comparison of Key Attributes for Different Analytical Methods.

A Comparative Analysis of Ethyl Acetylglycinate and Other N-Acetylating Agents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate N-acetylating agent is a critical decision that can significantly impact reaction efficiency, yield, and overall project timelines. This guide provides an objective comparison of Ethyl acetylglycinate with other commonly used N-acetylating agents, supported by available experimental data and detailed methodologies.

N-acetylation, the introduction of an acetyl group onto a nitrogen atom, is a fundamental transformation in organic synthesis and medicinal chemistry. It is widely employed to protect amine functionalities, modify the pharmacokinetic properties of drug candidates, and synthesize complex molecular architectures. While a variety of reagents can effect this transformation, their reactivity, selectivity, and compatibility with different substrates can vary considerably. This comparison focuses on the performance of this compound alongside established agents such as acetic anhydride (B1165640) and acetyl chloride.

Performance Comparison of N-Acetylating Agents

The choice of an N-acetylating agent is often a trade-off between reactivity and handling characteristics. Highly reactive agents like acetyl chloride can drive reactions to completion quickly but may require more stringent reaction conditions and can be less selective for complex molecules. Milder reagents may offer better selectivity and ease of use but might necessitate longer reaction times or the use of catalysts.

N-Acetylating AgentSubstrateCatalyst/BaseSolventTemperature (°C)TimeYield (%)
This compound Aniline (B41778)NoneNeat1501.5 hModerate (qualitative)
Acetic Anhydride AnilineNoneWaterRoom Temp15 min95
Acetyl Chloride AnilineK2CO3 / TBABDMFRoom Temp15-30 minHigh (qualitative)
Acetic Acid AnilineStarbon acid catalystMicrowave120-1301-10 min>98

Note: The yield for the reaction with this compound is described qualitatively in the available literature, indicating successful product formation without specifying a precise yield. Further experimental validation is required for a direct quantitative comparison.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the objective comparison of different reagents. Below are representative procedures for the N-acetylation of a model primary amine, aniline.

Protocol 1: N-Acetylation of Aniline with Acetic Anhydride

Materials:

  • Aniline

  • Acetic Anhydride

  • Water

  • Ice bath

Procedure:

  • In a suitable flask, suspend aniline in water.

  • With vigorous stirring at room temperature, add acetic anhydride to the suspension.

  • Continue to stir the reaction mixture for approximately 15 minutes. The product, acetanilide (B955), will precipitate as a white solid.

  • To maximize the product precipitation, cool the mixture in an ice bath.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • The crude acetanilide can be further purified by recrystallization from hot water or ethanol (B145695) to obtain a pure, crystalline product.

Protocol 2: N-Acetylation of Aniline with Acetyl Chloride

Materials:

Procedure:

  • Dissolve aniline in DMF in a reaction vessel.

  • Add potassium carbonate as a base and a catalytic amount of tetrabutylammonium bromide (phase transfer catalyst).

  • At room temperature, add acetyl chloride dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 15-30 minutes.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by column chromatography or recrystallization.[1]

Protocol 3: N-Acetylation of n-Docosylamine with this compound

Materials:

  • n-Docosylamine

  • Ethyl N-acetylglycinate

Procedure:

  • Combine n-docosylamine and ethyl N-acetylglycinate in a reaction vessel.

  • Heat the mixture at 150°C for 90 minutes with stirring.

  • After the reaction is complete, the desired N-acetyl-glycine n-docosylamide can be isolated and purified.

Signaling Pathways and Experimental Workflows

N-acetylation is a crucial post-translational modification that regulates the function of key proteins in various signaling pathways. Understanding these pathways and having robust experimental workflows to assess the impact of N-acetylation are vital for drug discovery and development.

Acetylation in the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation, immunity, and cell survival. The activity of the p65 subunit of NF-κB is modulated by acetylation. Histone acetyltransferases (HATs) such as p300/CBP and PCAF acetylate p65, while histone deacetylases (HDACs) like HDAC1, HDAC2, and HDAC3 remove these acetyl groups.[2][3][4] This reversible acetylation affects p65's DNA binding affinity, transcriptional activity, and interaction with inhibitory proteins.

NF_kB_Acetylation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits p65_p50_nuc p65/p50 NFkB_p65_p50->p65_p50_nuc Translocation p65_Ac Acetylated p65 p65_p50_nuc->p65_Ac Acetylation p65_Ac->p65_p50_nuc Deacetylation Target_Genes Target Gene Expression p65_Ac->Target_Genes Regulates HATs HATs (p300/CBP, PCAF) HATs->p65_p50_nuc HDACs HDACs (1, 2, 3) HDACs->p65_Ac Stimuli Inflammatory Stimuli Stimuli->IKK

Acetylation in the NF-κB Signaling Pathway
Acetylation in the Wnt Signaling Pathway

The Wnt signaling pathway is critical for embryonic development and tissue homeostasis. A key component of this pathway, Dishevelled (Dvl), undergoes acetylation, which is essential for the proper transduction of the Wnt signal. The acetylation of Dvl modulates its localization and its ability to interact with other downstream components of the pathway, thereby influencing gene expression.

Wnt_Acetylation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl Recruits LRP5_6 LRP5/6 Co-receptor Dvl_Ac Acetylated Dvl Dvl->Dvl_Ac Acetylation Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dvl_Ac->Destruction_Complex Inhibits beta_Catenin β-catenin Destruction_Complex->beta_Catenin Degrades TCF_LEF TCF/LEF beta_Catenin->TCF_LEF Activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes

Acetylation in the Wnt Signaling Pathway
Experimental Workflow for Comparing N-Acetylating Agents

A systematic approach is necessary to objectively compare the efficacy of different N-acetylating agents for a specific transformation. The following workflow outlines the key steps in such a comparative study.

Experimental_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis cluster_conclusion Conclusion A Select Substrate and N-Acetylating Agents B Define Standardized Reaction Conditions (Solvent, Temp, Stoichiometry) A->B C Perform Parallel Reactions with Each Agent B->C D Monitor Reaction Progress (TLC, LC-MS) C->D E Isolate and Purify Products D->E F Characterize Products (NMR, MS) E->F G Calculate Yields and Compare Reaction Times F->G H Evaluate Substrate Scope (if applicable) G->H I Draw Conclusions on Agent Performance and Selectivity H->I

Workflow for Comparing N-Acetylating Agents

Conclusion

The selection of an N-acetylating agent requires careful consideration of factors such as reactivity, selectivity, reaction conditions, and the nature of the substrate. Acetic anhydride and acetyl chloride are highly effective and widely used reagents that provide high yields in short reaction times for many substrates. This compound represents a potentially milder alternative, though more quantitative data is needed to fully assess its performance against the more established agents. The provided experimental protocols and workflows offer a framework for researchers to conduct their own comparative studies and make informed decisions based on the specific requirements of their synthetic targets and drug development programs.

References

Amine Protection: A Comparative Guide to Ethyl Acetylglycinate and Acetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective protection of amine groups is a critical step in the synthesis of complex molecules. The choice of protecting agent can significantly impact reaction efficiency, yield, and the ease of deprotection. This guide provides a detailed comparison of two potential reagents for amine protection: the commonly used acetic anhydride (B1165640) and the less conventional ethyl acetylglycinate.

Introduction to Amine Protection

Amines are highly nucleophilic and basic, making them susceptible to a wide range of reactions.[1][2] To prevent unwanted side reactions during multi-step syntheses, it is often necessary to temporarily "protect" the amine functionality by converting it into a less reactive group.[1][2][3] An ideal protecting group should be easy to introduce, stable under various reaction conditions, and readily removable when desired.[4]

Acetic anhydride is a widely employed reagent for the acetylation of amines, converting them into stable and less nucleophilic acetamides.[1][5][6] This method is well-established and effective. However, the high reactivity of acetic anhydride can sometimes lead to challenges in chemoselectivity, and the generation of acetic acid as a byproduct can necessitate basic conditions for its neutralization.

This compound, on the other hand, presents a potential alternative. While not a conventional protecting group, its structure suggests it could act as an acetylating agent under certain conditions. This guide will explore the known characteristics of acetic anhydride and provide a theoretical framework for the potential use of this compound, supplemented by a proposed experimental protocol for direct comparison.

Acetic Anhydride: The Established Reagent

Acetic anhydride is a powerful acylating agent that reacts readily with primary and secondary amines to form stable amide bonds.[1][3][7] This reaction effectively reduces the nucleophilicity of the amine, protecting it from further reactions.[3]

Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks one of the carbonyl carbons of the acetic anhydride. This is followed by the departure of an acetate (B1210297) ion as a good leaving group, and subsequent deprotonation of the nitrogen to yield the neutral acetamide.

Advantages:

  • High Reactivity: Leads to rapid and often complete conversion.[6]

  • Cost-Effective: Acetic anhydride is a readily available and inexpensive reagent.

  • Well-Documented: Numerous protocols and applications are described in the scientific literature.[5][6][8]

Disadvantages:

  • Byproduct Formation: The reaction produces one equivalent of acetic acid, which may require neutralization.

  • Lack of Selectivity: Its high reactivity can lead to the acylation of other nucleophilic groups, such as alcohols and thiols, if present in the substrate.

  • Harsh Deprotection: Removal of the acetyl group often requires harsh acidic or basic conditions, which may not be compatible with sensitive functional groups.[9]

This compound: A Theoretical Alternative

Currently, there is a lack of published data directly comparing this compound to acetic anhydride for amine protection. However, based on its chemical structure, we can theorize its potential as an acetylating agent. The ester and amide functionalities within the molecule could potentially participate in an intramolecularly-assisted or intermolecular acetylation of an amine.

Plausible Reaction Mechanism: A possible pathway could involve the amine attacking the acetyl carbonyl group of this compound. The reaction would likely be slower than with acetic anhydride due to the lower electrophilicity of the amide carbonyl compared to the anhydride. The reaction might require activation, for example, through heating or the use of a catalyst. The byproducts would be ethyl glycinate (B8599266), which is less acidic than acetic acid.

Potential Advantages (Theoretical):

  • Milder Byproducts: The formation of ethyl glycinate instead of acetic acid could be advantageous in reactions sensitive to acidic conditions.

  • Potentially Higher Selectivity: The presumed lower reactivity might allow for more selective acetylation of amines in the presence of other nucleophiles.

  • Introduction of a Glycine (B1666218) Moiety: While the primary goal is acetylation, the glycine byproduct might be leveraged in certain synthetic strategies.

Potential Disadvantages (Theoretical):

  • Lower Reactivity: The reaction may require more forcing conditions (e.g., higher temperatures, longer reaction times) or catalysis, which could lead to other side reactions.

  • Lack of Precedent: The absence of established protocols means that significant optimization would be required.

  • Cost and Availability: this compound is generally more expensive and less readily available than acetic anhydride.

Data Presentation: A Comparative Overview

Since direct experimental data for this compound as a protecting agent is unavailable, the following table provides a comparison based on the known properties of acetic anhydride and the theoretical characteristics of this compound.

FeatureAcetic AnhydrideThis compound (Theoretical)
Reactivity HighModerate to Low
Reaction Conditions Often room temperature, can be fastLikely requires heating or catalysis
Byproducts Acetic acidEthyl glycinate
Selectivity ModeratePotentially High
Cost LowHigh
Availability HighModerate
Deprotection Harsh (strong acid or base)Likely similar to other acetamides

Experimental Protocols

Established Protocol for Amine Protection using Acetic Anhydride

This protocol is a general procedure for the acetylation of a primary amine.[5]

Materials:

  • Primary amine

  • Acetic anhydride

  • Sodium acetate

  • Water

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Dissolve the amine (1 equivalent) in the chosen organic solvent.

  • Add sodium acetate (1.5 equivalents) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.2 equivalents) dropwise to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acetamide.

  • Purify the product by recrystallization or column chromatography as needed.

Proposed Experimental Protocol for Comparative Study

To objectively compare the performance of this compound and acetic anhydride, the following experimental workflow is proposed:

Objective: To determine the relative efficiency, yield, and selectivity of this compound versus acetic anhydride for the protection of a model primary amine.

Materials:

  • Benzylamine (B48309) (as a model primary amine)

  • Anisole (B1667542) (as an internal standard for GC/HPLC analysis)

  • Acetic anhydride

  • This compound

  • Various solvents (e.g., Dichloromethane, Toluene, DMF)

  • Various bases (e.g., Triethylamine, DIPEA, Sodium Carbonate)

  • Analytical standards for benzylamine and N-benzylacetamide

Procedure:

  • Reaction Setup: In a series of reaction vials, add benzylamine (1 mmol) and anisole (1 mmol, internal standard) to the chosen solvent (5 mL).

  • Reagent Addition:

    • To one set of vials, add acetic anhydride (1.2 mmol) and a chosen base (1.5 mmol).

    • To a second set of vials, add this compound (1.2 mmol) and a chosen base (1.5 mmol).

  • Reaction Conditions: Run the reactions at different temperatures (e.g., 25 °C, 50 °C, 80 °C) and for different durations (e.g., 1h, 4h, 12h, 24h).

  • Work-up and Analysis:

    • At each time point, quench a vial from each set with water.

    • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

    • Analyze the organic extract by GC-MS and/or HPLC to quantify the consumption of benzylamine and the formation of N-benzylacetamide.

  • Data Comparison:

    • Plot the yield of N-benzylacetamide versus time for each reagent and condition.

    • Compare the reaction rates and final yields.

    • Analyze for the formation of any byproducts.

Visualizations

Acetic_Anhydride_Mechanism Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AceticAnhydride (CH₃CO)₂O AceticAnhydride->Intermediate Acetate CH₃COO⁻ Intermediate->Acetate Leaving Group Departure ProtonatedAcetamide R-NH₂⁺COCH₃ Intermediate->ProtonatedAcetamide Collapse Acetamide R-NHCOCH₃ AceticAcid CH₃COOH Acetate->AceticAcid +H⁺ from Protonated Acetamide ProtonatedAcetamide->Acetamide -H⁺

Caption: Reaction mechanism of amine protection using acetic anhydride.

Ethyl_Acetylglycinate_Mechanism Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack EAG This compound EAG->Intermediate Acetamide R-NHCOCH₃ Intermediate->Acetamide Collapse & Proton Transfer EthylGlycinate Ethyl Glycinate Intermediate->EthylGlycinate Leaving Group Departure

Caption: Plausible reaction mechanism for amine protection using this compound.

Experimental_Workflow cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_conditions Reaction Conditions cluster_analysis Analysis cluster_results Results Start Benzylamine + Internal Standard Acetic_Anhydride Add Acetic Anhydride + Base Start->Acetic_Anhydride EAG Add this compound + Base Start->EAG Temp_Time Vary Temperature and Time Acetic_Anhydride->Temp_Time EAG->Temp_Time Quench Quench Reaction Temp_Time->Quench Extract Extract Organics Quench->Extract Analyze GC-MS / HPLC Analysis Extract->Analyze Compare Compare Yield, Rate, and Byproducts Analyze->Compare

Caption: Proposed workflow for comparing amine protection reagents.

Conclusion

Acetic anhydride remains a reliable and powerful reagent for the protection of amines due to its high reactivity and low cost. However, its use can be complicated by the formation of an acidic byproduct and potential lack of selectivity. While currently theoretical, this compound presents an intriguing alternative that may offer advantages in terms of milder byproducts and potentially higher chemoselectivity. The proposed experimental protocol provides a clear path for a direct, quantitative comparison of these two reagents. The results of such a study would be of significant value to the synthetic chemistry community, potentially introducing a new and useful tool for amine protection in the synthesis of pharmaceuticals and other complex organic molecules.

References

A Comparative Guide to Glycine Derivatives in Peptide Synthesis: Boc-Glycine versus Ethyl Acetylglycinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the successful synthesis of peptides. This guide provides a comprehensive comparison of two glycine (B1666218) derivatives: the widely used N-tert-butyloxycarbonyl-glycine (Boc-glycine) and Ethyl acetylglycinate. While both are derivatives of the simplest amino acid, glycine, their applications and efficacy in peptide synthesis differ fundamentally due to the nature of their N-terminal protecting groups. This comparison elucidates their respective roles, supported by experimental data and detailed protocols, to aid in the strategic design of peptide synthesis workflows.

Executive Summary: A Tale of Two Distinct Roles

Boc-glycine is a cornerstone of solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl protection strategy. The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino group, allowing for the stepwise and controlled elongation of the peptide chain. It is readily cleaved under moderately acidic conditions, which preserves the integrity of the growing peptide.

In stark contrast, this compound, or more broadly, N-acetylated amino acids, are generally not employed for the stepwise elongation of peptide chains. The N-acetyl group is a stable amide that cannot be selectively removed under conditions that would leave the peptide backbone intact. Consequently, its primary role in peptide synthesis is as an N-terminal "capping" agent. This process introduces an acetyl group at the N-terminus of a fully synthesized peptide, a modification that can enhance the peptide's stability and mimic the structure of many natural proteins.

This guide, therefore, compares the efficacy of Boc-glycine as a building block for peptide chain elongation against the utility of N-acetylation (conceptually represented by this compound's acetyl group) as a terminal modification strategy.

Performance Data: A Head-to-Head Comparison of Function

The following table summarizes the quantitative performance of Boc-glycine in a typical coupling reaction during SPPS and the efficiency of a standard N-terminal acetylation procedure.

ParameterBoc-Glycine (in SPPS)N-Terminal Acetylation
Primary Function Peptide Chain ElongationN-Terminal Capping/Modification
Typical Coupling/Reaction Yield >99% per coupling step>98%
Purity of Resulting Peptide High, dependent on overall synthesisHigh
Racemization Risk Glycine is achiral, so no risk of racemization.Not applicable as it's a terminal modification.
Key Reagents Boc-Gly-OH, Coupling agents (e.g., HBTU, DIC), Base (e.g., DIEA)Acetic anhydride (B1165640), Base (e.g., DIEA or Pyridine)
Reaction Time 1-2 hours per coupling cycle15-30 minutes

Experimental Protocols

I. Boc-Glycine Coupling in Solid-Phase Peptide Synthesis (Boc-SPPS)

This protocol outlines a standard manual procedure for the coupling of Boc-glycine onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free amino group

  • Boc-Gly-OH (3 equivalents relative to resin loading)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) (3 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine (B6355638) in DMF (for Fmoc-based synthesis N-terminal deprotection prior to coupling) or 50% Trifluoroacetic acid (TFA) in DCM (for Boc-based synthesis N-terminal deprotection)

Procedure:

  • Resin Swelling: The peptide-resin is swollen in DMF for 30 minutes.

  • N-terminal Deprotection (if necessary): If the N-terminus is protected (e.g., with Fmoc or a preceding Boc group), it must be deprotected.

    • For Fmoc deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.

    • For Boc deprotection: Treat the resin with 50% TFA in DCM for 30 minutes, followed by neutralization with a 10% DIEA in DMF solution.[1]

  • Washing: The resin is thoroughly washed with DMF (5 times) and DCM (3 times) to remove residual deprotection reagents and byproducts.

  • Activation of Boc-Glycine: In a separate reaction vessel, dissolve Boc-Gly-OH and HBTU in DMF. Add DIEA to the solution and allow it to pre-activate for 5-10 minutes.

  • Coupling Reaction: The activated Boc-glycine solution is added to the washed peptide-resin. The reaction vessel is agitated for 1-2 hours at room temperature to ensure complete coupling.

  • Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test (ninhydrin test). A negative Kaiser test (no color change) indicates the absence of free primary amines and thus a complete reaction.

  • Washing: After the coupling is complete, the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

II. N-Terminal Acetylation (Capping)

This protocol describes the acetylation of the N-terminal amine of a completed peptide sequence while it is still attached to the solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Acetic anhydride (10 equivalents relative to resin loading)

  • N,N-Diisopropylethylamine (DIEA) or Pyridine (20 equivalents)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Resin Preparation: The peptide-resin with the final N-terminal amine deprotected is washed thoroughly with DMF or DCM.

  • Acetylation Cocktail Preparation: A solution of acetic anhydride and DIEA (or pyridine) in DMF or DCM is prepared.

  • Acetylation Reaction: The acetylation cocktail is added to the peptide-resin.

  • Incubation: The reaction mixture is agitated at room temperature for 15-30 minutes.[2]

  • Washing: The resin is washed extensively with the reaction solvent (DMF or DCM) to remove excess acetic anhydride and base.

  • Cleavage and Deprotection: The N-acetylated peptide is then cleaved from the resin and deprotected using standard procedures (e.g., with a high concentration of TFA containing scavengers).

Visualizing the Workflows

The following diagrams illustrate the logical flow of incorporating Boc-glycine into a growing peptide chain versus the process of N-terminal acetylation.

Boc_Glycine_Coupling_Workflow cluster_preceding Preceding Step start Peptide-Resin (Free Amine) deprotection N-Terminal Deprotection washing1 Washing (DMF/DCM) deprotection->washing1 If N-terminus is protected coupling Coupling Reaction washing1->coupling activation Boc-Glycine Activation (HBTU/DIEA) activation->coupling monitoring Kaiser Test coupling->monitoring washing2 Washing (DMF/DCM) monitoring->washing2 Negative Result next_cycle Proceed to Next Cycle washing2->next_cycle

Boc-Glycine Coupling Workflow in SPPS

N_Terminal_Acetylation_Workflow start Completed Peptide-Resin (Free N-Terminal Amine) acetylation_reaction Acetylation Reaction start->acetylation_reaction acetylation_cocktail Prepare Acetylation Mix (Acetic Anhydride/Base) acetylation_cocktail->acetylation_reaction washing Washing acetylation_reaction->washing cleavage Cleavage from Resin & Side-Chain Deprotection washing->cleavage final_product N-Acetylated Peptide cleavage->final_product

N-Terminal Acetylation Workflow

Conclusion: Choosing the Right Tool for the Job

The efficacy of a glycine derivative in peptide synthesis is dictated by the chemical nature of its N-protecting group. Boc-glycine stands as a highly efficient and reliable building block for the stepwise elongation of peptide chains in Boc-SPPS, offering high coupling yields and preserving stereochemical integrity. Its utility is central to the construction of the peptide backbone.

Conversely, this compound represents a class of N-acetylated amino acids whose role is not in chain elongation but in the final modification of the peptide. N-terminal acetylation is a valuable strategy to enhance peptide stability against enzymatic degradation and to mimic the structure of native proteins, potentially increasing biological activity.[3]

References

Quantitative Analysis of Ethyl Acetylglycinate in Reaction Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of ethyl N-acetylglycinate in a reaction mixture is critical for reaction monitoring, yield determination, and quality control in pharmaceutical and chemical synthesis. This guide provides a comparative overview of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Each method's principles, experimental protocols, and performance characteristics are detailed to aid in selecting the most suitable technique for your specific research needs.

Method Comparison

The choice of analytical method depends on factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the quantification of ethyl N-acetylglycinate.

ParameterHPLC-UVGC-MSqNMR
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.Quantification based on the direct proportionality of NMR signal area to the number of nuclei.
Sample Preparation Dilution, filtration, possible extraction.Derivatization may be required, extraction.Dilution in a deuterated solvent with an internal standard.
Selectivity Good, can be optimized with column and mobile phase selection.Excellent, provides structural information for peak identification.Excellent, unique chemical shifts for different protons.
Sensitivity Moderate (µg/mL range).High (ng/mL to pg/mL range).Lower (mg/mL range).
**Linearity (R²) **> 0.99> 0.99> 0.99
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Precision (% RSD) < 2%< 5%< 1%
Analysis Time 10 - 30 minutes per sample.15 - 45 minutes per sample.5 - 15 minutes per sample.
Advantages Widely available, robust, good for routine analysis.High sensitivity and selectivity, definitive identification.Non-destructive, requires minimal sample preparation, no calibration curve needed for relative quantification.
Disadvantages May require method development for complex matrices.Can be destructive to the sample, may require derivatization.Lower sensitivity, higher instrumentation cost.

Experimental Protocols

Detailed experimental protocols are provided below for each analytical technique. These are model protocols and may require optimization for specific reaction mixtures.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for routine quantification of ethyl N-acetylglycinate in reaction mixtures.

Sample Preparation:

  • Withdraw a 100 µL aliquot of the reaction mixture.

  • Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).

  • Dilute the sample with the mobile phase to a final concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile (B52724) and water (e.g., 30:70 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection | UV at 210 nm |

Quantification: Quantification is performed using an external standard calibration curve prepared with known concentrations of purified ethyl N-acetylglycinate.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it ideal for detecting low levels of ethyl N-acetylglycinate and for confirming its identity.

Sample Preparation:

  • Withdraw a 100 µL aliquot of the reaction mixture.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extract over anhydrous sodium sulfate.

  • The extract can be directly injected or derivatized if necessary to improve volatility and thermal stability.

GC-MS Conditions:

Parameter Value
GC Column Capillary column with a polar stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow rate of 1 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Range | m/z 40-300 |

Quantification: Quantification is typically performed using a deuterated internal standard and a calibration curve. The mass spectrum of ethyl N-acetylglycinate can be used for confirmation.[1]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful technique for direct quantification without the need for a calibration curve for relative quantification, and it is non-destructive to the sample.[2][3]

Sample Preparation:

  • Withdraw a known volume (e.g., 100 µL) of the reaction mixture.

  • Add a known amount of a high-purity internal standard (e.g., maleic acid or dimethyl sulfone) that has a signal that does not overlap with the analyte or other components in the mixture.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

NMR Acquisition Parameters:

Parameter Value
Spectrometer 400 MHz or higher
Pulse Program Standard 1D proton experiment
Relaxation Delay (d1) 5 x T1 of the slowest relaxing proton to be quantified
Number of Scans Sufficient to achieve a signal-to-noise ratio > 150:1 for the signals of interest

| Spectral Width | Appropriate to cover all signals of interest |

Quantification: The concentration of ethyl N-acetylglycinate is calculated by comparing the integral of one of its characteristic proton signals (e.g., the ethyl ester CH2 quartet) to the integral of a known proton signal from the internal standard. The molar ratio is directly proportional to the ratio of the integrals divided by the number of protons giving rise to each signal.[4]

Visualized Workflows

The following diagrams illustrate the general workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Reaction Mixture Aliquot Dilute Dilution & Filtration Sample->Dilute Inject Injection into HPLC Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification via Calibration Curve Integrate->Quantify

Caption: General workflow for HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Reaction Mixture Aliquot Extract Liquid-Liquid Extraction Sample->Extract Derivatize (Optional) Derivatization Extract->Derivatize Inject Injection into GC-MS Derivatize->Inject Separate Gas Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration & Spectral Analysis Detect->Integrate Quantify Quantification via Internal Standard Integrate->Quantify

Caption: General workflow for GC-MS analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Reaction Mixture Aliquot Add_Std Addition of Internal Standard Sample->Add_Std Dissolve Dissolution in Deuterated Solvent Add_Std->Dissolve Acquire NMR Data Acquisition Dissolve->Acquire Process Spectral Processing Acquire->Process Integrate Signal Integration Process->Integrate Calculate Concentration Calculation Integrate->Calculate

Caption: General workflow for qNMR analysis.

References

Stability Showdown: Ethyl Acetylglycinate Versus Other Glycine Esters - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical and biochemical research, the stability of precursor molecules is a critical determinant of success in drug development and peptide synthesis. Among these, glycine (B1666218) esters are fundamental building blocks. This guide provides a detailed comparison of the chemical and enzymatic stability of Ethyl acetylglycinate (N-Acetylglycine ethyl ester) against other common glycine esters, supported by experimental data and detailed protocols for stability assessment.

Executive Summary

The stability of glycine esters is significantly influenced by two primary factors: the nature of the N-acyl group and the steric hindrance provided by the alcohol moiety of the ester. N-acetylation generally enhances the stability of the amino group. For the ester group, stability against chemical hydrolysis tends to increase with the size of the alkyl group (e.g., propyl > ethyl > methyl) due to steric hindrance. Conversely, enzymatic hydrolysis rates can be influenced by enzyme specificity, where a moderate chain length may be optimal. This guide will delve into the available data to provide a clear comparison for researchers.

Comparative Stability Data

The following tables summarize kinetic data from various studies on the hydrolysis of glycine esters. It is important to note that direct comparative studies across a homologous series of N-acetylglycine esters under identical conditions are limited in publicly available literature. The data presented here is compiled from studies on closely related compounds to infer stability trends.

Table 1: Chemical Stability - Hydrolysis Rate Constants of Glycine Esters at Various pH

CompoundAlkyl GrouppHTemperature (°C)Rate Constant (k)Half-life (t½)Reference Compound Type
N-(4-BAPSG)* Glycine Methyl EsterMethyl7.4Not Specified5.67 x 10⁻³ h⁻¹122 hN-Sulfonylglycine Ester
N-(4-BAPSG)* Glycine Isopropyl EsterIsopropyl7.4Not Specified3.14 x 10⁻³ h⁻¹221 hN-Sulfonylglycine Ester
Methyl Benzoate (B1203000)MethylBasic (LiOH)37Not provided> 30 minBenzoate Ester
Ethyl BenzoateEthylBasic (LiOH)37Not provided~30 minBenzoate Ester
n-Propyl Benzoaten-PropylBasic (LiOH)37Not provided< 30 minBenzoate Ester
n-Butyl Benzoaten-ButylBasic (LiOH)37Not provided< 30 minBenzoate Ester

* BAPSG: [4-(benzoylamino)phenylsulfonyl]

Note: The data for N-(4-BAPSG) glycine esters demonstrates that at pH 7.4, the isopropyl ester is more stable than the methyl ester[1]. The data for benzoate esters suggests that under basic conditions, stability to hydrolysis increases with the steric bulk of the alkyl group[2].

Table 2: Enzymatic Stability - Hydrolysis in Rat Plasma

CompoundAlkyl GroupHalf-life (t½) in Rat PlasmaReference Compound Type
Methyl BenzoateMethyl36 minBenzoate Ester
Ethyl BenzoateEthyl17 minBenzoate Ester
n-Propyl Benzoaten-Propyl10 minBenzoate Ester
n-Butyl Benzoaten-Butyl10 minBenzoate Ester

Note: In contrast to chemical hydrolysis, the enzymatic hydrolysis of benzoate esters in rat plasma shows that stability is inversely proportional to the size of the alkyl group, with the methyl ester being the most stable[2]. This highlights the importance of considering the specific enzymes involved in metabolic pathways.

Experimental Protocols

1. General Protocol for Chemical Stability Assessment via HPLC

This protocol outlines a general procedure for evaluating the chemical stability of glycine esters in aqueous solutions at various pH values.

  • Materials:

    • Glycine ester of interest (e.g., this compound)

    • Buffer solutions of various pH (e.g., pH 4, 7.4, 9)

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or other suitable mobile phase modifier

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column

  • Procedure:

    • Prepare a stock solution of the glycine ester in a suitable solvent (e.g., acetonitrile or methanol).

    • Dilute the stock solution with the respective buffer solutions to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

    • Incubate the buffered solutions at a controlled temperature (e.g., 37°C).

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each solution.

    • Quench the hydrolysis reaction if necessary (e.g., by adding an equal volume of cold acetonitrile).

    • Analyze the samples by reverse-phase HPLC. A typical mobile phase could be a gradient of water with 0.1% formic acid and acetonitrile.

    • Monitor the disappearance of the parent ester peak and the appearance of the glycine or N-acetylglycine peak at a suitable wavelength (e.g., 210 nm).

    • Calculate the percentage of the remaining ester at each time point and determine the degradation rate constant (k) and half-life (t½) by plotting the natural logarithm of the concentration versus time.

2. Protocol for Enzymatic Stability Assessment in Plasma

This protocol describes a general method for assessing the stability of glycine esters in the presence of plasma enzymes.

  • Materials:

    • Glycine ester of interest

    • Freshly prepared animal or human plasma

    • Phosphate buffered saline (PBS), pH 7.4

    • Acetonitrile with an internal standard

    • HPLC-MS/MS system

  • Procedure:

    • Pre-warm the plasma to 37°C.

    • Prepare a stock solution of the glycine ester in a solvent with low plasma protein binding (e.g., DMSO).

    • Initiate the reaction by adding a small volume of the stock solution to the pre-warmed plasma to achieve the desired final concentration.

    • Incubate the mixture at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.

    • Immediately terminate the enzymatic reaction by adding a multiple volume of cold acetonitrile containing an internal standard.

    • Vortex the samples to precipitate plasma proteins.

    • Centrifuge the samples at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and analyze by LC-MS/MS.

    • Quantify the remaining parent ester by comparing its peak area to that of the internal standard.

    • Determine the half-life of the ester in plasma from the degradation-time profile.

Visualizations

Hydrolysis_Mechanism Ester Glycine Ester Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic attack by H₂O Intermediate->Ester Reformation of ester Products Glycine + Alcohol Intermediate->Products Collapse of intermediate Water H₂O Water->Intermediate Proton H⁺ Proton->Ester Protonation of carbonyl (acid-catalyzed) Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Stock Solution Dilution Dilute in Buffer/Plasma Stock->Dilution Incubate Incubate at 37°C Dilution->Incubate Sampling Sample at Time Points Incubate->Sampling Quench Quench Reaction Sampling->Quench HPLC HPLC Analysis Quench->HPLC Data Data Analysis (k, t½) HPLC->Data

References

A Comparative Performance Analysis of Ethyl Acetylglycinate and Its Alternatives in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the choice of reagents and solvent systems is paramount to achieving optimal reaction outcomes, including yield, purity, and efficiency. Ethyl acetylglycinate, a derivative of the simplest amino acid, glycine (B1666218), serves as a versatile building block. This guide provides a comparative benchmark of its performance, particularly in terms of solubility and stability, against common alternatives in peptide synthesis: Boc-glycine and Fmoc-glycine. While direct quantitative comparative data across a wide range of solvents is limited in published literature, this guide compiles available data and provides robust experimental protocols for researchers to generate their own comparative metrics.

The alternatives, Boc-glycine and Fmoc-glycine, represent glycine with its amino group protected by the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups, respectively. These are standard in solid-phase peptide synthesis (SPPS), where the protecting group's lability is key. In contrast, the N-acetyl group of this compound is stable, making it suitable for applications where permanent protection or a specific N-acetyl moiety is desired.

Physicochemical Properties and Data Presentation

The selection of an appropriate solvent is critically dependent on the physicochemical properties of the solute. A summary of the key properties for this compound and its alternatives is presented below, followed by a qualitative overview of their solubility in common laboratory solvents.

Table 1: Physicochemical Properties of this compound and Alternatives

PropertyThis compoundBoc-GlycineFmoc-Glycine
Molecular Formula C₆H₁₁NO₃C₇H₁₃NO₄C₁₇H₁₅NO₄
Molecular Weight 145.16 g/mol 175.18 g/mol 297.31 g/mol
Appearance White or off-white crystalline powderWhite to off-white powder or crystalsWhite to off-white powder
Melting Point (°C) 42-4886-89174-178
Boiling Point (°C) 260DecomposesDecomposes

Table 2: Qualitative Solubility of this compound and Alternatives

SolventSolvent TypeThis compoundBoc-GlycineFmoc-Glycine
Water Polar ProticSlightly SolubleSlightly SolubleInsoluble
Methanol Polar ProticSolubleSoluble[1]Slightly Soluble[2][3]
Ethanol Polar ProticSolubleSolubleSlightly Soluble[2][3]
Acetone Polar AproticSolubleSoluble[1]Slightly Soluble
Acetonitrile (ACN) Polar AproticSolubleSolubleSoluble[2][3]
Dimethylformamide (DMF) Polar AproticSolubleSolubleSoluble[2][3][4]
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleSolubleSoluble[2][3][4]
Dichloromethane (DCM) NonpolarSolubleSolubleSoluble
Ethyl Acetate Polar AproticSolubleSoluble[5]Soluble
Chloroform NonpolarSolubleSoluble[5]Soluble
Toluene NonpolarSolubleInsolubleInsoluble
Hexane NonpolarInsolubleInsolubleInsoluble
Petroleum Ether NonpolarInsolubleInsoluble[5]Insoluble

Note: "Soluble" and "Insoluble" are general terms. Quantitative solubility can be determined using the protocols provided below.

Impact of Solvent Systems on Performance

The choice of solvent significantly influences reaction kinetics and stability. Solvents are broadly classified as polar protic, polar aprotic, and nonpolar.

  • Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors.[6][7][8][9] They are effective at solvating both cations and anions. In the context of peptide coupling, they can stabilize charged intermediates but may also reduce the nucleophilicity of amines through hydrogen bonding.[6]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, acetone) possess dipoles but lack O-H or N-H bonds.[6][7][8][9] They are excellent for many organic reactions as they can dissolve a wide range of compounds and do not suppress the reactivity of nucleophiles to the same extent as protic solvents.[6] DMF and NMP are common choices for solid-phase peptide synthesis due to their ability to swell the resin and solubilize protected amino acids.

  • Nonpolar Solvents (e.g., hexane, toluene, dichloromethane) have low dielectric constants and do not effectively solvate charged species. They are often used for reactions involving nonpolar reactants or for purification steps like extraction and crystallization.

For reactions involving this compound or its alternatives, such as peptide bond formation, polar aprotic solvents like DMF are often preferred. They provide good solubility for the reactants and coupling reagents without significantly interfering with the reaction mechanism. Computational studies on dipeptide formation have shown that polar solvents, in general, are more favorable than nonpolar solvents.[10][11]

Experimental Protocols

To facilitate direct comparison and benchmarking, the following detailed methodologies for key experiments are provided.

Determination of Solubility using the Shake-Flask Method

This method is considered the gold standard for determining thermodynamic solubility.

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of the solid compound (this compound, Boc-glycine, or Fmoc-glycine) to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed for a short period to let undissolved solids settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Collection: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. It is recommended to filter the supernatant through a chemically inert syringe filter (e.g., PTFE).

  • Quantification: Dilute the collected supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in units such as mg/mL or g/100g based on the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge or let stand C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Analyze by HPLC F->G H Calculate solubility G->H

Shake-Flask Solubility Determination Workflow.
Stability Assessment using HPLC

This protocol allows for the monitoring of the degradation of a compound in a specific solvent over time.

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in the chosen solvent at a known concentration.

  • Incubation: Store aliquots of the stock solution under controlled conditions (e.g., specified temperature and light exposure).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from the stock solution.

  • HPLC Analysis: Immediately analyze the sample by a stability-indicating HPLC method. This method should be capable of separating the parent compound from its potential degradation products.

  • Data Analysis: Quantify the peak area of the parent compound at each time point.

  • Stability Profile: Plot the concentration or peak area of the parent compound as a function of time to determine the rate of degradation. The stability can be reported as the percentage of the compound remaining at each time point. A relevant method for a related compound, N-acetyl-L-cysteine, is described, which can be adapted.[12][13][14]

Comparative Peptide Coupling Efficiency

This protocol provides a general framework for comparing the performance of this compound, Boc-glycine, and Fmoc-glycine in a model peptide coupling reaction.

Protocol:

  • Resin Preparation: Start with a common solid-phase resin (e.g., Rink Amide resin) pre-loaded with an amino acid (e.g., Phenylalanine).

  • Deprotection: If using an Fmoc-protected amino acid on the resin, deprotect the amino group using a solution of piperidine (B6355638) in DMF. For a Boc-protected starting resin, use trifluoroacetic acid (TFA) in DCM.

  • Activation and Coupling: In separate reaction vessels, activate the glycine derivative (this compound, Boc-glycine, or Fmoc-glycine) with a standard coupling reagent (e.g., HBTU/DIEA in DMF).

  • Reaction: Add the activated amino acid solution to the deprotected resin and allow the reaction to proceed for a set amount of time (e.g., 1 hour).

  • Monitoring: After the reaction time, take a small sample of the resin beads and perform a qualitative test (e.g., Kaiser test for primary amines) to check for the presence of unreacted free amines. A negative test indicates a complete reaction.

  • Cleavage and Analysis: After the coupling step, cleave the resulting dipeptide from a portion of the resin using an appropriate cleavage cocktail (e.g., TFA-based for Fmoc synthesis).

  • Yield and Purity Assessment: Analyze the crude cleaved product by RP-HPLC to determine the yield of the desired dipeptide and the presence of any byproducts. This allows for a quantitative comparison of the coupling efficiency.

G cluster_start Start cluster_deprotect Deprotection cluster_couple Coupling cluster_analyze Analysis Start Amino Acid-Loaded Resin Deprotect Remove N-terminal protecting group Start->Deprotect Couple Add to resin and react Deprotect->Couple Activate Activate Glycine Derivative (this compound, Boc-Gly, or Fmoc-Gly) Activate->Couple Monitor Monitor reaction (e.g., Kaiser Test) Couple->Monitor Cleave Cleave peptide from resin Monitor->Cleave HPLC Analyze yield and purity by RP-HPLC Cleave->HPLC

Workflow for Comparing Peptide Coupling Efficiency.

Conclusion

The selection of a solvent system for reactions involving this compound or its alternatives is a multifactorial decision. While polar aprotic solvents like DMF and DMSO offer broad solubility for this compound, Boc-glycine, and Fmoc-glycine, the optimal choice depends on the specific reaction conditions and desired outcomes. This compound, with its stable N-acetyl group, is a valuable reagent when this specific modification is required in the final product. For iterative peptide synthesis, the labile protecting groups of Boc-glycine and Fmoc-glycine are essential, and their performance is also highly solvent-dependent.

Given the scarcity of direct comparative data, it is recommended that researchers utilize the provided experimental protocols to benchmark the performance of these compounds in their specific solvent systems of interest. This empirical approach will provide the most reliable data to guide the optimization of synthetic and drug development processes.

References

Safety Operating Guide

Personal protective equipment for handling Ethyl acetylglycinate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Ethyl acetylglycinate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this compound.

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₆H₁₁NO₃[1][2]
Molecular Weight 145.16 g/mol [1][3]
Appearance White to almost white solid, powder, or lump[1]
Melting Point 43-46 °C
Boiling Point 260 °C at 712 mmHg
Flash Point > 230 °F (> 110 °C)[3]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation[4]

  • H319: Causes serious eye irritation[4]

  • H335: May cause respiratory irritation[4]

The signal word for this chemical is Warning .[4]

To mitigate these risks, the following personal protective equipment is mandatory.

Protection TypeSpecification
Eye Protection Chemical safety goggles or glasses.[5] A face shield may be required in situations with a higher risk of splashing.[5]
Hand Protection Protective gloves (e.g., nitrile or neoprene).[5][6] Always inspect gloves before use and consult the manufacturer's compatibility chart.
Respiratory Protection A dust respirator should be used if dust or aerosols are generated.[5] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6]
Skin and Body Protection A fully-buttoned lab coat or protective clothing is required.[5][6] Closed-toe shoes and long pants are mandatory.[7]

Operational Plan: Step-by-Step Handling Protocol

Adherence to the following experimental protocol is crucial for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.[6]
  • Verify that an emergency eyewash station and safety shower are accessible within a 10-second travel time.[5][7]
  • Designate a specific area for handling this compound.[6]

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat, ensuring it is fully buttoned.
  • Wear chemical safety goggles.
  • Don the appropriate protective gloves.

3. Handling the Chemical:

  • Perform all manipulations of this compound within the chemical fume hood to minimize inhalation exposure.[6]
  • Avoid the formation and dispersion of dust.[5]
  • Use spark-proof tools and avoid sources of ignition.
  • Keep the container tightly closed when not in use.[4]

4. Post-Handling Procedures:

  • Thoroughly wash hands and face after handling the chemical.[5]
  • Clean the work area and any equipment used.
  • Properly remove and dispose of contaminated gloves.

5. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]
  • Keep the container tightly closed and store in a locked cabinet.[4]

Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if symptoms persist.[4][5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[4][5][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][5][6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste this compound and any materials used for cleaning up spills (e.g., absorbent pads) in a designated, labeled, and sealed container.
  • Do not mix with other waste streams unless explicitly permitted.

2. Spill Management:

  • In the event of a spill, evacuate the area and restrict access.
  • Wearing appropriate PPE, cover the spill with an inert absorbent material.
  • Carefully sweep or scoop the material into a suitable container for disposal, avoiding dust generation.[5]
  • Ventilate the area and clean the spill site thoroughly.

3. Final Disposal:

  • Dispose of the waste through a licensed hazardous waste disposal company.
  • It may be possible to dissolve the material in a combustible solvent for incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
  • Always adhere to all federal, state, and local environmental regulations regarding chemical waste disposal.[5]
  • Do not dispose of this compound down the drain or in the regular trash.[8][9]

Safe Handling Workflow

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency A Verify Fume Hood & Safety Showers B Designate Handling Area A->B C Don Appropriate PPE B->C D Work Inside Fume Hood C->D E Avoid Dust Generation D->E F Keep Container Closed E->F G Wash Hands & Face F->G H Clean Work Area G->H I Properly Store or Dispose H->I J Spill or Exposure Occurs I->J If Incident Occurs K Follow First Aid Procedures J->K L Contain & Clean Spill J->L M Seek Medical Attention K->M

Caption: Workflow for the safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。